3-Bromo-1H-pyrazolo[3,4-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCOJNSEVIFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506261 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-13-8 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-c]pyridine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors and other potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to support researchers and professionals in drug discovery and development.
Chemical Properties and Structure
This compound is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. Its core structure consists of a pyrazolo[3,4-c]pyridine bicyclic system with a bromine atom substituted at the C3 position of the pyrazole ring.
| Property | Value | Source |
| CAS Number | 76006-13-8 | [Various chemical suppliers] |
| Molecular Formula | C₆H₄BrN₃ | PubChem |
| Molecular Weight | 198.02 g/mol | Sigma-Aldrich |
| Appearance | Pale-yellow to Yellow-brown Solid | Pi Chemicals System |
| SMILES | Brc1n[nH]c2c1ccnc2 | Sigma-Aldrich |
| InChI Key | ANQCOJNSEVIFFL-UHFFFAOYSA-N | Sigma-Aldrich |
Predicted Mass Spectrometry Data (Collision Cross Section):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 197.96614 | 128.8 |
| [M+Na]⁺ | 219.94808 | 143.6 |
| [M-H]⁻ | 195.95158 | 131.9 |
| [M+NH₄]⁺ | 214.99268 | 150.4 |
| [M+K]⁺ | 235.92202 | 132.1 |
| Data from PubChemLite. |
Experimental Protocols
The synthesis of this compound can be achieved through the electrophilic bromination of the parent heterocycle, 1H-pyrazolo[3,4-c]pyridine. The preparation of the parent scaffold is a critical first step. The following is a detailed, multi-step experimental protocol based on established literature procedures for the synthesis of pyrazolo[3,4-c]pyridines and their subsequent halogenation.
Step 1: Synthesis of 1H-Pyrazolo[3,4-c]pyridine
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be accomplished via the nitrosation of 3-acetamido-4-methylpyridine, followed by rearrangement and cyclization, as described by Chapman and Hurst in Journal of the Chemical Society, Perkin Transactions 1, 1980.
-
Materials: 3-Acetamido-4-methylpyridine, Sodium nitrite (NaNO₂), Acetic anhydride (Ac₂O), Dichloroethane (DCE), Methanol (MeOH), Sodium methoxide (NaOMe).
-
Procedure:
-
To a solution of 3-acetamido-4-methylpyridine in a mixture of acetic anhydride and dichloroethane, add sodium nitrite portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with a solution of sodium methoxide in methanol and stir at room temperature for 1 hour.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1H-pyrazolo[3,4-c]pyridine.
-
Step 2: Bromination of 1H-Pyrazolo[3,4-c]pyridine
The pyrazolo[3,4-c]pyridine ring system is known to undergo electrophilic substitution at the 3-position.
-
Materials: 1H-Pyrazolo[3,4-c]pyridine, N-Bromosuccinimide (NBS) or Bromine (Br₂), a suitable solvent (e.g., Chloroform, Acetic Acid, or DMF).
-
Procedure:
-
Dissolve 1H-pyrazolo[3,4-c]pyridine in a suitable solvent.
-
To this solution, add N-bromosuccinimide (or a solution of bromine in the same solvent) dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate if bromine was used.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the development of:
-
Syk Kinase Inhibitors: It has been used as a starting material in the synthesis of compounds that act as inhibitors of Spleen Tyrosine Kinase (Syk), a target for various allergic and autoimmune diseases.
-
Bacterial DNA Ligase Inhibitors: The azaindazole scaffold, which can be derived from this compound, is a core component of novel inhibitors of bacterial NAD+-dependent DNA ligase, a promising target for new antibacterial agents.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent use in the synthesis of a potential kinase inhibitor.
Caption: Synthetic pathway to this compound.
Caption: Role as a building block in complex molecule synthesis.
Conclusion
This compound is a valuable heterocyclic building block with demonstrated applications in the synthesis of potential therapeutic agents. While detailed experimental and spectroscopic data for this specific compound are not widely published, its synthesis is achievable through established methods for related pyrazolopyridine systems. This guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis, empowering researchers to utilize this versatile intermediate in their drug discovery endeavors.
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Bromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, a pyrazolopyridine core, is a recognized pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, with a focus on its role as a kinase inhibitor.
Physicochemical Characteristics
The physicochemical properties of a compound are critical in determining its suitability for various research and development applications, including its behavior in biological systems and its formulation potential. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem |
| Molecular Weight | 198.02 g/mol | PubChem |
| Appearance | Pale-yellow to Yellow-brown Solid | Pi Chemicals System[1] |
| XlogP (Predicted) | 1.5 | PubChemLite[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols
General Synthesis of Halogenated Pyrazolo[3,4-c]pyridines
While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general approach for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described.[3][4][5] This methodology can likely be adapted for the synthesis of the 3-bromo isomer. The general steps involve:
-
Formation of a diacetylpyridine precursor: This is typically achieved through a reaction involving sodium nitrite and acetic anhydride in a suitable solvent like dichloroethane.
-
Cyclization to form the pyrazolo[3,4-c]pyridine core: The diacetylpyridine intermediate is then treated with a methanolic solution of sodium methoxide to facilitate the cyclization and formation of the bicyclic ring system.
Further functionalization at the C-3 position can be achieved through methods such as tandem borylation and Suzuki-Miyaura cross-coupling reactions.[3][4][5]
Biological Activity and Signaling Pathway Involvement
The pyrazolo[3,4-c]pyridine scaffold is a key component in a variety of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.[6] While the specific biological targets of this compound are not extensively documented, the broader class of pyrazolopyridines has been shown to inhibit a range of kinases, including but not limited to:
-
Anaplastic Lymphoma Kinase (ALK)
-
TBK1 (TANK-binding kinase 1)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Tropomyosin Receptor Kinases (TRKs)
These kinases are integral components of various signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Representative Kinase Inhibitor Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrazolopyridine-based kinase inhibitors. This pathway, involving a Receptor Tyrosine Kinase (RTK), is a common mechanism in many cancers.
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While comprehensive experimental data on its physicochemical properties are still emerging, its structural relationship to a well-established class of biologically active compounds underscores its potential in drug discovery. Further research is warranted to fully elucidate its biological targets and mechanism of action, which will be crucial for its future development and application in a clinical setting.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Bromo-1H-pyrazolo[3,4-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for 3-Bromo-1H-pyrazolo[3,4-c]pyridine. Due to the limited availability of explicit experimental data in public-domain literature for this specific compound, this document focuses on established methodologies for the synthesis and characterization of the closely related pyrazolo[3,4-c]pyridine scaffold. The presented protocols and expected spectroscopic characteristics are based on foundational principles of organic chemistry and data from analogous structures.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazolopyridine core. The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 - 14.0 | br s | N-H (pyrazolo) |
| ~8.5 - 8.7 | d | H-4 |
| ~7.8 - 8.0 | d | H-6 |
| ~7.2 - 7.4 | dd | H-5 |
Solvent: DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-7a |
| ~145 | C-4 |
| ~135 | C-3 |
| ~130 | C-6 |
| ~115 | C-4a |
| ~110 | C-5 |
Solvent: DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 197/199 | [M]⁺ isotopic pattern for Br |
| 118 | [M - Br]⁺ |
Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) would be a key diagnostic feature.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| ~1350 | C-N stretching |
| 700 - 600 | C-Br stretching |
Sample preparation: KBr pellet or ATR.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis applicable to this compound and its analogs.
Synthesis of Substituted Pyrazolo[3,4-c]pyridines
A plausible synthetic route to this compound could involve the cyclization of a suitably substituted pyridine precursor. A general procedure for the synthesis of the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been reported and could be adapted.[1]
General Procedure:
-
Diazotization: A solution of a substituted aminopyridine in an appropriate solvent (e.g., dichloroethane) is treated with an acetylating agent (e.g., acetic anhydride) followed by a diazotizing agent (e.g., sodium nitrite) at a controlled temperature.
-
Cyclization: The resulting diazonium species undergoes intramolecular cyclization upon heating to afford the pyrazolo[3,4-c]pyridine ring system.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of the target compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in the complete assignment of proton and carbon signals.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is suitable for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to emphasize the molecular ion peak.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine will be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate. Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a heterocyclic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Navigating the Physicochemical Landscape of 3-Bromo-1H-pyrazolo[3,4-c]pyridine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers an in-depth exploration of the solubility and stability of 3-Bromo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is not publicly available, this document provides a comprehensive framework for its characterization. By leveraging data from structurally related analogs and established analytical protocols, this guide serves as an essential resource for anticipating its behavior in various solvent systems and under diverse environmental stressors.
Section 1: Physicochemical Properties of Pyrazolopyridine Scaffolds
To establish a predictive baseline for the behavior of this compound, it is instructive to examine the known properties of its structural isomers and parent compounds. The pyrazole ring itself is known to contribute to the stability of molecules against certain metabolic pathways. The following tables summarize available data for closely related compounds, offering insights into the potential characteristics of the target molecule.
Table 1: Predicted and Experimental Properties of Related Pyrazolopyridine Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |
| 3-Bromo-1H-pyrazolo[3,4-b]pyridine | 68618-36-0 | C₆H₄BrN₃ | 198.02 | 170-171 | 296.9 ± 23.0 | 2.00 ± 0.1 |
| 1H-Pyrazolo[3,4-c]pyridine | 271-47-6 | C₆H₅N₃ | 119.12 | Not Available | Not Available | Not Available |
| 1H-pyrazolo[3,4-b]pyridine | 271-73-8 | C₆H₅N₃ | 119.12 | Not Available | Not Available | Not Available |
Note: The data for 3-Bromo-1H-pyrazolo[3,4-b]pyridine is sourced from commercial supplier information[1]. Properties for the parent pyridines are from PubChem[2][3]. The absence of extensive experimental data highlights the need for the empirical studies detailed in the subsequent sections.
Section 2: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility is assessed through two primary lenses: kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. This high-throughput screening method is invaluable during the early stages of drug discovery for identifying compounds with potentially problematic solubility.
Table 2: Illustrative Kinetic Solubility Data for a Hypothetical Pyrazolopyridine Derivative
| Buffer System (pH) | Incubation Time (hours) | Temperature (°C) | Kinetic Solubility (µM) | Method |
| Phosphate-Buffered Saline (7.4) | 2 | 25 | 55 | Nephelometry |
| Simulated Gastric Fluid (1.2) | 2 | 37 | 150 | Direct UV |
| Simulated Intestinal Fluid (6.8) | 2 | 37 | 40 | Direct UV |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent system after an extended equilibration period, typically 24-48 hours. This "shake-flask" method is the gold standard for obtaining precise solubility data crucial for pre-formulation and formulation development.
Table 3: Illustrative Thermodynamic Solubility Data for a Hypothetical Pyrazolopyridine Derivative
| Solvent System | Equilibration Time (hours) | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Water | 48 | 25 | 15 |
| pH 7.4 Phosphate Buffer | 48 | 25 | 25 |
| Ethanol | 24 | 25 | >1000 |
| Propylene Glycol | 24 | 25 | 500 |
Experimental Protocols for Solubility Determination
Detailed methodologies are essential for reproducible and accurate solubility assessment.
This high-throughput method assesses precipitation by measuring light scattering.
Caption: Workflow for Kinetic Solubility Assay.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: Determine the concentration at which precipitation occurs, which corresponds to the kinetic solubility.
This method determines the equilibrium solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Assay.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV.
-
Confirmation: The solid material should be analyzed post-equilibration (e.g., by XRPD) to ensure no phase transformation has occurred.
Section 3: Stability Assessment
Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and degradation pathways. Stability testing involves subjecting the compound to a variety of stress conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways. These studies are a regulatory requirement and are essential for the development of stability-indicating analytical methods.
Table 4: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Hydrolytic (Acidic) | 0.1 M HCl at 60°C for 2-24 hours | To assess degradation in acidic environments, such as the stomach. |
| Hydrolytic (Basic) | 0.1 M NaOH at 60°C for 2-24 hours | To evaluate stability in alkaline conditions. |
| Oxidative | 3% H₂O₂ at room temperature for 2-24 hours | To determine susceptibility to oxidation. |
| Thermal | Dry heat at 70°C for 24-48 hours | To assess the effect of elevated temperatures on the solid state. |
| Photolytic | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter | To evaluate light sensitivity, as per ICH Q1B guidelines. |
Experimental Protocol for Forced Degradation
A systematic approach is required to evaluate the stability of the compound under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition. For thermal and photolytic studies, the solid compound is used.
-
Stress Application: Expose the samples to the conditions outlined in Table 4 for a predetermined duration.
-
Sample Quenching: For hydrolytic studies, neutralize the samples after the stress period to prevent further degradation.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method with both UV and mass spectrometric detection.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed and unstressed samples. Mass spectrometry will aid in the structural elucidation of the degradants.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, this technical guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility and stability testing outlined herein, researchers can generate the necessary data to advance their drug discovery and development programs. The information on related pyrazolopyridine compounds serves as a valuable starting point for anticipating the physicochemical properties of this promising heterocyclic scaffold. It is recommended that these studies be undertaken to fully elucidate the pharmaceutical potential of this compound.
References
The Pyrazolo[3,4-c]pyridine Core: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural resemblance to purine, a key component of nucleic acids. This structural similarity has led to its exploration as a privileged scaffold in the design of a wide range of therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies associated with the pyrazolo[3,4-c]pyridine core, along with its evolution into a valuable pharmacophore in modern drug discovery.
The Seminal Synthesis: Chapman and Hurst, 1980
The first documented synthesis of the pyrazolo[3,4-c]pyridine ring system was reported by D. Chapman and J. Hurst in 1980 in the Journal of the Chemical Society, Perkin Transactions 1.[1] Their approach was based on the classical Huisgen indazole synthesis, which involves the nitrosation of an appropriate acetamido-pyridine precursor, followed by rearrangement and cyclization.[2][3] This foundational work laid the groundwork for all subsequent explorations of this heterocyclic system.
The general synthetic scheme developed by Chapman and Hurst involves the nitrosation of 3-acetamido-4-methylpyridines to form N-acetyl-N-nitroso compounds, which then undergo rearrangement and cyclization to yield the pyrazolo[3,4-c]pyridine core.[1] This method proved effective for the preparation of a series of derivatives and allowed for the initial investigation of the chemical properties of this novel ring system.
Modern Synthetic Protocols
The foundational work of Chapman and Hurst has been adapted and optimized over the years. A recent example of a modern, scalable synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which are valuable intermediates for further functionalization, is detailed below. This method highlights the enduring legacy of the original discovery.[2]
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
Materials:
-
3-Acetamido-4-methyl-2-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Dichloroethane (DCE)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Nitrosation: To a solution of 3-acetamido-4-methyl-2-chloropyridine in DCE, sodium nitrite is added. The reaction mixture is stirred at room temperature and then heated.
-
Work-up and Intermediate Isolation: The reaction mixture is concentrated, and the residue is neutralized with sodium bicarbonate. The product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and concentrated to yield the N-acetyl-N-nitroso intermediate.
-
Cyclization and Deprotection: The intermediate is dissolved in anhydrous methanol, and sodium methoxide is added. The reaction is stirred at room temperature.
-
Final Work-up and Purification: The reaction is quenched with a methanolic HCl solution. The solvent is removed, and the crude product is taken up in water, basified with NaOH, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the 5-chloro-1H-pyrazolo[3,4-c]pyridine product.
Quantitative Data from Representative Syntheses
The following table summarizes the yields for the synthesis of key halo-substituted pyrazolo[3,4-c]pyridine intermediates, which are crucial for the development of derivatives for drug discovery.
| Compound | Starting Material | Reagents | Yield (%) |
| 5-chloro-1H-pyrazolo[3,4-c]pyridine | 3-Acetamido-4-methyl-2-chloropyridine | NaNO₂, NaOMe | 96 |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | 3-Acetamido-4-methyl-2-bromopyridine | NaNO₂, NaOMe | 97 |
Data adapted from a 2023 publication by Bedwell et al., which optimized the original Chapman and Hurst methodology.[2]
Historical Evolution and Emergence as a Privileged Scaffold
Following its initial synthesis in 1980, the pyrazolo[3,4-c]pyridine core remained a subject of primary interest to synthetic chemists for a number of years. The initial focus was on exploring its chemical reactivity and developing more efficient synthetic routes.
It was not until the late 20th and early 21st centuries that the medicinal chemistry community began to systematically investigate the biological potential of this scaffold. The structural analogy to purines suggested that pyrazolo[3,4-c]pyridine derivatives could interact with a variety of biological targets, particularly kinases, which have a purine-binding ATP pocket.
This hypothesis proved to be fruitful, and the pyrazolo[3,4-c]pyridine core has since emerged as a "privileged scaffold" in drug discovery. It is now a key component in a number of potent and selective inhibitors of various protein kinases and other important biological targets.
Conclusion
The pyrazolo[3,4-c]pyridine core has traversed a remarkable journey from its initial synthesis by Chapman and Hurst in 1980 to its current status as a highly valued scaffold in medicinal chemistry. The foundational synthetic work provided the essential tools for chemists to explore this heterocyclic system, and subsequent investigations into its biological activities have unveiled its immense therapeutic potential. As our understanding of the molecular basis of diseases continues to grow, the pyrazolo[3,4-c]pyridine core is poised to remain a key building block in the development of novel and effective therapeutic agents for years to come.
References
Unlocking Therapeutic Potential: A Technical Guide to 3-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromo-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of its derivatives, focusing on key targets in oncology and inflammation. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutics.
Core Therapeutic Targets and Quantitative Efficacy
Derivatives of the broader pyrazolopyridine family, including the specific this compound core, have demonstrated significant inhibitory activity against a range of protein kinases and other critical enzymes implicated in disease pathogenesis. The following tables summarize the quantitative data for various derivatives against their respective targets.
Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Target Kinase | Derivative/Compound | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| TRKA | Compound C03 | 56 | - | [1] |
| Compound C09 | 57 | - | [1] | |
| Compound C10 | 26 | - | [1] | |
| TRKA, B, C | Entrectinib | 1, 3, 5 | - | [1] |
| Larotrectinib | < 20 | - | [1] | |
| BRK/PTK6 | Compound 51 | 3.37 | - | [2] |
| ALK | Entrectinib | 12 | - | [1] |
| FGFR1 | Compound 4a | 0.3 (enzymatic), 1.7 (cellular) | - | [3] |
| PD173074 | 21.5 | - | [3] | |
| PLK4 | Compound 24j | 0.2 | MCF-7, BT474, MDA-MB-231 | [4] |
| TBK1 | Compound 15y | 0.2 | - | [5] |
| BX795 | 7.1 | - | [5] | |
| MRT67307 | 19 | - | [5] | |
| EGFRWT | Compound 12b | - | A549 (IC50: 8.21 µM), HCT-116 (IC50: 19.56 µM) | [6][7] |
Table 2: Non-Kinase Target Inhibitory Activity of Pyrazolopyridine Derivatives
| Target | Derivative/Compound | Activity | Cell Line | Reference |
| Topoisomerase IIα | Compound 8c | Significant dose-dependent inhibition | K562, MV4-11 | [8][9] |
| Tubulin Polymerization | Compound 6n | G2/M phase cell cycle arrest | HeLa | [10] |
| Nitric Oxide (NO) Production | Compound 2i | IC50 ~ positive control (1400W) | RAW 264.7 | [11] |
| Compound 2m | IC50 ~ positive control (1400W) | RAW 264.7 | [11] |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are rooted in their ability to modulate critical cellular signaling pathways. Understanding these pathways and the experimental workflows used to assess compound activity is paramount for further development.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, upon activation by neurotrophins, trigger downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of TRK signaling, often through gene fusions, is a known driver of various cancers.[1]
Caption: TRK Signaling Pathway and Inhibition.
General Kinase Inhibition Assay Workflow
The evaluation of kinase inhibitors typically follows a standardized workflow to determine their potency and selectivity.
Caption: General Kinase Inhibitor Evaluation Workflow.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the therapeutic potential of these derivatives, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., Kinase-Glo®, ADP-Glo™, HTRF® reagents)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining or ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., SRB or MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) or MTT reagent
-
Trichloroacetic acid (TCA) for SRB assay
-
Solubilization solution (e.g., DMSO or isopropanol with HCl) for MTT assay
-
Plate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation and Staining (SRB Assay):
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base.
-
-
Colorimetric Reaction (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilization solution.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB, 570 nm for MTT). Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting the percentage of inhibition against the compound concentration.
Topoisomerase IIα DNA Relaxation Assay
This protocol is used to evaluate the inhibitory effect of compounds on the catalytic activity of Topoisomerase IIα.
Objective: To determine if a compound can inhibit the DNA relaxation activity of Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, KCl, and other components)
-
Test compound
-
Etoposide (positive control)
-
Proteinase K
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase IIα to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K. Incubate further to digest the enzyme.
-
Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: Compare the amount of relaxed DNA in the compound-treated samples to the positive (etoposide) and negative (no enzyme) controls. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
The this compound scaffold and its broader pyrazolopyridine family represent a highly promising starting point for the development of novel therapeutics targeting a multitude of diseases, particularly cancer. The derivatives have demonstrated potent inhibitory activity against several key kinases and other enzymes involved in tumorigenesis and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, enabling the design and synthesis of next-generation inhibitors with improved efficacy and selectivity. Further exploration of structure-activity relationships and in vivo studies are warranted to fully realize the therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[3,4-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 3-Bromo-1H-pyrazolo[3,4-c]pyridine with various arylboronic acids. The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, and the ability to functionalize it at the 3-position through C-C bond formation is crucial for the synthesis of novel drug candidates and chemical probes.[2]
The described protocol is based on established methodologies for the Suzuki coupling of related heteroaromatic halides and offers a reliable starting point for the synthesis of a diverse library of 3-aryl-1H-pyrazolo[3,4-c]pyridine derivatives.[3][4][5] The reaction employs a palladium catalyst in the presence of a suitable base and solvent system to couple the bromide with an arylboronic acid.[6]
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the Suzuki-Miyaura cross-coupling reaction of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, and other necessary solvents for workup and chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][7]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system. A common system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates and conditions.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1H-pyrazolo[3,4-c]pyridine product.
-
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions. This data is illustrative and based on typical yields reported for similar heteroaromatic systems.[3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DMF | 110 | 6 | 88 |
| 4 | 2-Thienylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (3.0) | EtOH/H₂O (4:1) | 135 (µW) | 0.7 | 89[3] |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | 90 |
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and the experimental workflow for the synthesis of 3-aryl-1H-pyrazolo[3,4-c]pyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki coupling of this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination using 3-Bromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in biologically active compounds.[1] The 1H-pyrazolo[3,4-c]pyridine scaffold is a key pharmacophore found in numerous kinase inhibitors, making the development of efficient methods for its functionalization crucial for the synthesis of novel therapeutics.[4][5][6]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-1H-pyrazolo[3,4-c]pyridine with various primary and secondary amines. The resulting 3-amino-1H-pyrazolo[3,4-c]pyridine derivatives are valuable intermediates in the synthesis of potent and selective kinase inhibitors.
Data Presentation
The following table summarizes the typical yields obtained for the Buchwald-Hartwig amination of a halo-1H-pyrazolo[3,4-c]pyridine with a selection of amines, based on procedures for analogous 5-halo-1H-pyrazolo[3,4-c]pyridines.[4] These reactions demonstrate the versatility of the protocol for coupling with both aliphatic and aromatic amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine | 85 |
| 2 | Piperidine | 3-(Piperidin-1-yl)-1H-pyrazolo[3,4-c]pyridine | 78 |
| 3 | Aniline | 3-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine | 65 |
| 4 | Benzylamine | 3-(Benzylamino)-1H-pyrazolo[3,4-c]pyridine | 72 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound:
This protocol is adapted from established procedures for the amination of halo-pyrazolo[3,4-c]pyridines.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Seal the flask or tube and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the desired amine (1.2 equiv) followed by anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1H-pyrazolo[3,4-c]pyridine derivative.
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N1-Position Functionalization of the Pyrazolo[3,4-c]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization of the N1 position of the pyrazolo[3,4-c]pyridine ring system, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document includes protocols for N1-alkylation, quantitative data on the antiproliferative effects of N1-substituted derivatives, and a schematic of a relevant biological signaling pathway.
Introduction to N1-Functionalization
The pyrazolo[3,4-c]pyridine core is a purine isostere and a privileged scaffold in drug discovery. Functionalization at the N1 position of the pyrazole ring is a key strategy for modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. N-alkylation is a common and effective method for introducing a variety of substituents at this position, leading to the discovery of potent bioactive molecules.
N1-Alkylation of the Pyrazolo[3,4-c]pyridine Ring
A general and efficient method for the N1-alkylation of the pyrazolo[3,4-c]pyridine scaffold involves the reaction of the N-unsubstituted heterocycle with an appropriate alkylating agent in the presence of a base. The reaction typically proceeds with good regioselectivity for the N1 position.
Experimental Workflow for N1-Alkylation
Caption: General workflow for the N1-alkylation of the pyrazolo[3,4-c]pyridine ring.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the synthesis of analogous compounds and provides a detailed procedure for the N1-alkylation of a 3,7-disubstituted pyrazolo[3,4-c]pyridine core.
Materials:
-
3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-Methoxybenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N1-alkylated product.
Quantitative Data: N1-Alkylation and Antiproliferative Activity
The following tables summarize the reaction yields for the N1-alkylation of a pyrazolo[3,4-c]pyridine scaffold and the in vitro antiproliferative activity of the resulting N1-substituted derivatives against various human cancer cell lines.
Table 1: N1-Alkylation of 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | 4-Methoxybenzyl chloride | 1-(4-methoxybenzyl)-3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine | 65 |
Data adapted from synthetic procedures for analogous compounds.
Table 2: Antiproliferative Activity (IC₅₀ in µM) of N1-Substituted Pyrazolo[3,4-c]pyridine Derivatives [1][2]
| Compound | R¹ | A2058 (Melanoma) | DU145 (Prostate) | PC3 (Prostate) |
| 1 | H | 5.0 | 3.0 | 4.0 |
| 2 | 4-Methoxybenzyl | 10.0 | 16.0 | 12.0 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data is extracted from a study by Koulidis et al. (2016).[1][2]
Biological Activity and Signaling Pathway
N1-functionalized pyrazolo[3,4-c]pyridine derivatives have demonstrated significant antiproliferative activity, often through the inhibition of cyclin-dependent kinases (CDKs).[1][2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Specifically, some derivatives have been shown to arrest the cell cycle in the S phase, a process critically controlled by the CDK2/Cyclin E complex.[1]
CDK2/Cyclin E Signaling Pathway in S-Phase Progression
The following diagram illustrates the role of the CDK2/Cyclin E complex in the transition from the G1 to the S phase of the cell cycle and the subsequent initiation of DNA replication. Inhibition of this pathway by N1-substituted pyrazolo[3,4-c]pyridines can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2/Cyclin E pathway in cell cycle progression and its inhibition.
References
Application Notes and Protocols: Derivatization of 3-Bromo-1H-pyrazolo[3,4-c]pyridine for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization strategies for 3-Bromo-1H-pyrazolo[3,4-c]pyridine, a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and aim to guide researchers in the development of novel therapeutics targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders.
The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases. The strategic placement of a bromine atom at the C3-position offers a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize inhibitor potency and selectivity.
Key Derivatization Strategies
The functionalization of the this compound scaffold can be systematically achieved at several key positions to modulate its interaction with the target kinase. The primary points of diversification include the N1 and N2 positions of the pyrazole ring, the C3 position (via the bromo substituent), and potentially other positions on the pyridine ring through selective metalation or other functionalization techniques.[1][2][3]
A general workflow for the derivatization process is illustrated below:
Caption: General workflow for the vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold.
Experimental Protocols
N-Alkylation/Protection of the Pyrazole Ring
Selective functionalization at the N1 or N2 position of the pyrazole ring is crucial for modulating solubility, membrane permeability, and interaction with the solvent-exposed region of the kinase.
Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF) at room temperature, add a base (e.g., NaH, K2CO3, Cs2CO3) (1.1-1.5 eq).
-
Stir the mixture for 15-30 minutes.
-
Add the desired alkyl halide (R-X) or other electrophile (1.1-1.5 eq) and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrazolo[3,4-c]pyridine.
Note: The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the choice of base, solvent, and the nature of the electrophile.
C3-Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties at the C3-position, which often occupy the hydrophobic back pocket of the kinase ATP-binding site.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (or its N-protected derivative) (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq), and a base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C3-arylated or C3-heteroarylated product.
C3-Derivatization via Buchwald-Hartwig Amination
The introduction of an amino group at the C3-position can establish crucial hydrogen bond interactions with the hinge region of the kinase.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add this compound (or its N-protected derivative) (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02-0.1 eq), a phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.2 eq), and a base (e.g., Cs2CO3, NaOtBu) (1.5-2.5 eq).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the mixture at 80-120 °C until the reaction is complete.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Kinase Inhibitor Synthesis and Biological Activity
The derivatization of the this compound scaffold has led to the discovery of potent inhibitors against various kinase families. The following table summarizes representative examples of kinase inhibitors derived from this scaffold and their reported biological activities.
| Compound ID | Target Kinase(s) | R1 (N1-substituent) | R3 (C3-substituent) | IC50 (nM) | Reference |
| Inhibitor A | TRKA | -(CH2)2-morpholine | 3-aminophenyl | 56 | [4] |
| Inhibitor B | TBK1 | H | 4-(indol-3-yl)phenyl | 0.2 | [5] |
| Inhibitor C | CDK5, GSK-3 | H | Phenyl | 410 (CDK5), 1500 (GSK-3) | [6] |
| Inhibitor D | Haspin | H | Nitro | 57 | [7] |
This table is a representative summary. For detailed structures and comprehensive data, please refer to the cited literature.
Targeted Signaling Pathways
Kinase inhibitors derived from the pyrazolo[3,4-c]pyridine scaffold can modulate various cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of kinase signaling pathways by pyrazolo[3,4-c]pyridine derivatives.
By targeting specific kinases within these pathways, these inhibitors can effectively block aberrant signaling and induce therapeutic effects. The versatility of the this compound scaffold allows for the fine-tuning of inhibitor selectivity, enabling the development of targeted therapies with potentially reduced off-target effects.
For further in-depth structure-activity relationship (SAR) studies, researchers are encouraged to explore a wide range of substituents at the key diversification points outlined in this document. The combination of efficient synthetic protocols and robust biological evaluation will continue to drive the discovery of novel and effective kinase inhibitors based on the pyrazolo[3,4-c]pyridine core.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-C Bond Formation at the C3 Position of Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and selective methods for the functionalization of the indole core is of paramount importance in synthetic organic chemistry and drug discovery. The C3 position of the indole nucleus is particularly nucleophilic and susceptible to electrophilic attack, making it a prime target for carbon-carbon bond formation. This document provides detailed experimental procedures for several key methodologies aimed at introducing carbon-based substituents at the C3 position of indoles, including classical Friedel-Crafts alkylation, modern transition-metal-catalyzed cross-coupling reactions, and direct C-H activation strategies.
I. Friedel-Crafts Alkylation of Indoles with Alcohols
The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds. The use of alcohols as alkylating agents in the presence of a Lewis or Brønsted acid catalyst offers a direct and atom-economical approach for the C3-alkylation of indoles.
General Reaction Scheme:
Caption: General workflow for Friedel-Crafts C3-alkylation of indoles.
Experimental Protocol: FeCl₃-Catalyzed C3-Alkylation of Indoles with Benzylic Alcohols
This protocol is adapted from a procedure utilizing inexpensive and readily available anhydrous FeCl₃ as a catalyst.[1]
Materials:
-
Indole (1.0 mmol)
-
Substituted benzyl alcohol (1.2 mmol)
-
Anhydrous FeCl₃ (10 mol%, 0.1 mmol)
-
Nitromethane (CH₃NO₂) (3 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of indole (1.0 mmol) in nitromethane (3 mL) in a round-bottom flask, add the substituted benzyl alcohol (1.2 mmol).
-
Add anhydrous FeCl₃ (10 mol%, 0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired C3-alkylated indole.
Data Presentation: Substrate Scope of FeCl₃-Catalyzed C3-Alkylation
| Entry | Indole Derivative | Alcohol | Product | Yield (%) |
| 1 | Indole | Benzyl alcohol | 3-Benzylindole | 92 |
| 2 | Indole | 4-Methoxybenzyl alcohol | 3-(4-Methoxybenzyl)indole | 95 |
| 3 | Indole | 4-Chlorobenzyl alcohol | 3-(4-Chlorobenzyl)indole | 88 |
| 4 | 2-Methylindole | Benzyl alcohol | 3-Benzyl-2-methylindole | 90 |
| 5 | 5-Bromoindole | Benzyl alcohol | 3-Benzyl-5-bromoindole | 85 |
II. Palladium-Catalyzed C3-Arylation of Indoles (Suzuki-Miyaura Coupling)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura coupling enables the arylation of indoles at the C3 position, typically requiring a pre-functionalized indole (e.g., 3-haloindole or 3-triflyloxyindole) and an arylboronic acid.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura C3-arylation of indoles.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoindole with Phenylboronic Acid
This protocol is a general procedure based on established Suzuki-Miyaura coupling conditions.
Materials:
-
3-Iodoindole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd(PPh₃)₄ (5 mol%, 0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 3-iodoindole (1.0 mmol), phenylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (5 mol%, 0.05 mmol) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylindole.
Data Presentation: Scope of Suzuki-Miyaura C3-Arylation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylindole | 85 |
| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)indole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)indole | 88 |
| 4 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)indole | 75 |
| 5 | 2-Naphthylboronic acid | 3-(2-Naphthyl)indole | 78 |
III. Rhodium(III)-Catalyzed C-H Alkylation of Indoles with Diazo Compounds
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of unactivated C-H bonds. Rhodium(III) catalysis has been successfully employed for the regioselective alkylation of indoles.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H alkylation.
Experimental Protocol: Rh(III)-Catalyzed C2-H Alkylation of Indoles with Ethyl 2-Diazoacetate
While the C3 position is electronically favored for electrophilic substitution, directing groups can be employed to achieve functionalization at other positions. For instance, many Rh(III)-catalyzed C-H activations on indoles are directed to the C2 position.[2] However, modifications of these methods can sometimes favor C3 functionalization. The following is a general procedure that highlights the conditions often used in such transformations.
Materials:
-
N-Pyrimidinylindole (as a directed substrate) (0.2 mmol)
-
Ethyl 2-diazoacetate (0.3 mmol)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube, combine N-pyrimidinylindole (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add 1,2-dichloroethane (1.0 mL) followed by ethyl 2-diazoacetate (0.3 mmol).
-
Seal the tube and heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to obtain the C2-alkylated product.
Data Presentation: Examples of Rh(III)-Catalyzed C-H Alkylation Products
| Entry | Indole Substrate | Diazo Compound | Product | Yield (%) |
| 1 | N-Pyrimidinylindole | Ethyl 2-diazoacetate | 2-(Ethoxycarbonylmethyl)-N-pyrimidinylindole | 85 |
| 2 | N-Pyrimidinyl-5-methoxyindole | Ethyl 2-diazoacetate | 2-(Ethoxycarbonylmethyl)-5-methoxy-N-pyrimidinylindole | 82 |
| 3 | N-Pyrimidinylindole | Methyl 2-diazo-2-phenylacetate | 2-(Methoxycarbonyl(phenyl)methyl)-N-pyrimidinylindole | 75 |
Conclusion
The methodologies presented herein offer a versatile toolkit for the synthesis of C3-functionalized indoles, which are valuable building blocks in medicinal chemistry and materials science. The choice of method will depend on the desired substituent, the availability of starting materials, and the tolerance of other functional groups in the molecule. The provided protocols serve as a starting point for the development of robust and efficient synthetic routes to novel indole derivatives.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
References
Application of 3-Bromo-1H-pyrazolo[3,4-c]pyridine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors for targeted cancer therapy.[1] Its structural similarity to the purine core of ATP allows derivatives to act as competitive inhibitors in the ATP-binding pocket of a wide range of protein kinases.[1] Dysregulation of kinase activity is a well-established driver of oncogenesis, making kinase inhibitors a critical class of anticancer drugs.[2]
The specific isomer, 3-Bromo-1H-pyrazolo[3,4-c]pyridine, is a key synthetic intermediate in the elaboration of more complex and pharmacologically active pyrazolopyridine derivatives. While direct anticancer activity of this specific bromo-substituted compound is not extensively documented in publicly available research, its utility lies in its chemical reactivity, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. This document will provide an overview of the applications of the broader class of pyrazolopyridine derivatives in cancer research, with the understanding that compounds like this compound are fundamental building blocks in their synthesis.
Mechanism of Action: Kinase Inhibition
Pyrazolopyridine derivatives predominantly exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding site of the kinase, these compounds block the transfer of a phosphate group from ATP to the target substrate protein. This inhibition of phosphorylation disrupts the downstream signaling pathways that control crucial cellular processes such as proliferation, survival, and migration.
Applications in Cancer Research
Derivatives of the pyrazolopyridine scaffold have been investigated as potent inhibitors of a variety of kinases implicated in different cancers.
Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by gene fusions, become potent oncogenic drivers in a wide range of tumors. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors.[3]
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 (colorectal) | 0.304 | [3] |
| MCF-7 (breast) | > 40 | [3] | |||
| HUVEC (normal) | > 36.69 | [3] | |||
| C09 | TRKA | 57 | - | - | [3] |
| C10 | TRKA | 26 | - | - | [3] |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase whose chromosomal rearrangements lead to the expression of fusion proteins with constitutive kinase activity, driving tumorigenesis in non-small cell lung cancer (NSCLC) and other malignancies. Pyrazolo[3,4-b]pyridine derivatives have been developed to overcome resistance to existing ALK inhibitors.[4]
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 10g | ALK-wt | <0.5 | Ba/F3-ALK-wt | - | [4] |
| ALK-L1196M | <0.5 | Ba/F3-ALK-L1196M | - | [4] | |
| ROS1 | <0.5 | H2228 (NSCLC) | - | [4] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The fibroblast growth factor receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[5]
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 7n | FGFR1 | 0.3 | H1581 (lung) | - | [5] |
| FGFR2 | 1.7 | - | - | [5] | |
| FGFR3 | 0.8 | - | - | [5] | |
| VEGFR2 | 365.9 | - | - | [5] |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives have been synthesized that induce cell cycle arrest and apoptosis by inhibiting CDKs.[6]
| Compound | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 9a | CDK2 | 1.630 | Hela (cervical) | 2.59 | [6] |
| CDK9 | 0.262 | - | - | [6] | |
| 14g | CDK2 | 0.460 | MCF7 (breast) | 4.66 | [6] |
| CDK9 | 0.801 | HCT-116 (colon) | 1.98 | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Test compound (e.g., a pyrazolopyridine derivative) dissolved in DMSO
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[7]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[7]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[8]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells as a negative control.[7]
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[7]
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2 to 4 hours at 37°C.[8]
-
Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentration of the test compound for an appropriate duration. Include an untreated control.
-
Collect 1-5 x 10^5 cells by centrifugation.[11]
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.[11]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[13]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]
-
Add 400 µL of PI solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[13]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Conclusion
The pyrazolopyridine scaffold is a versatile and highly valuable core structure in the design of novel kinase inhibitors for cancer therapy. While this compound serves as a crucial starting material, its derivatization has led to the discovery of potent inhibitors against a range of oncogenic kinases, including TRK, ALK, FGFR, and CDKs. The experimental protocols provided herein offer a foundational framework for researchers to evaluate the anticancer properties of new pyrazolopyridine-based compounds. Continued exploration of this chemical space holds significant promise for the development of next-generation targeted cancer therapeutics.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: 3-Bromo-1H-pyrazolo[3,4-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-1H-pyrazolo[3,4-c]pyridine as a key intermediate in the synthesis of biologically active molecules. While direct literature on the extensive applications of the 3-bromo substituted [3,4-c] isomer is emerging, the broader pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which share a common heterocyclic core, have been extensively studied.[1][2] These related structures have demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors for the treatment of cancer and other diseases.[3][4][5] This document will leverage insights from these closely related analogs to highlight the potential applications and synthetic strategies for this compound.
The pyrazolopyridine scaffold is a bioisostere of purine, which allows it to interact with a wide range of biological targets.[1] The bromine atom at the 3-position of the pyrazolo[3,4-c]pyridine core serves as a versatile synthetic handle, enabling the introduction of various functional groups through cross-coupling reactions. This facilitates the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Key Applications in Drug Discovery
Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. The strategic functionalization of the 3-bromo position is a key step in the synthesis of these inhibitors.
1. Kinase Inhibition:
The pyrazolopyridine core is a common fragment in the synthesis of kinase inhibitors.[6] The pyrazolo portion can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with amino acid residues in the kinase ATP-binding pocket.[6]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. Systematic structure-activity relationship (SAR) studies have led to the identification of compounds with excellent in vitro potency and in vivo antitumor activity.[3]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of TRK kinases, which are implicated in the proliferation and differentiation of cancer cells.[6]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of ALK, including mutants that confer resistance to existing therapies.[4]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity, with potential applications in autoimmune diseases and cancer.[5]
-
Breast Tumor Kinase (BRK/PTK6) Inhibitors: 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as selective inhibitors of BRK, showing anti-metastatic potential in cancer models.[7]
2. Antiproliferative and Anti-Leukemic Agents:
Pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. Some compounds have been identified as potent anti-leukemic agents and Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazolopyridine derivatives against different kinase targets. This data highlights the potential potency that could be achieved through the derivatization of the this compound core.
Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrazolo[3,4-b]pyridine derivative | FGFR1 | 42.4 | [3] |
| 1H-pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [6] |
| 1H-pyrazolo[3,4-b]pyridine derivative | ALK-L1196M | <0.5 | [4] |
| 1H-pyrazolo[3,4-b]pyridine derivative | ROS1 | <0.5 | [4] |
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | [5] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | BRK | 3.37 | [7] |
Table 2: Antiproliferative Activity of a Pyrazolo[3,4-b]pyridine Derivative (Compound 8c)
| Cell Line Panel | GI50 MG-MID (µM) | GI50 Range (µM) | Reference |
| NCI 60 Cancer Cell Lines | 1.33 | 0.54 - 2.08 | [8] |
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving brominated pyrazolopyridine intermediates. These can be adapted for this compound.
Protocol 1: Suzuki Cross-Coupling Reaction
This protocol is a common method for introducing aryl or heteroaryl substituents at the bromine-bearing position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is used to introduce amine functionalities, which are common in kinase inhibitors.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the palladium catalyst and the ligand in the solvent. Stir for a few minutes to form the active catalyst complex.
-
Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the aminated product.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the diversification of the this compound core to generate a library of potential kinase inhibitors.
Caption: Synthetic diversification of this compound.
Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway that is often targeted by pyrazolopyridine-based kinase inhibitors, such as the FGFR signaling pathway.
Caption: Inhibition of the FGFR signaling pathway by a pyrazolopyridine derivative.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 3-Bromo-1H-pyrazolo[3,4-c]pyridine Libraries
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The 1H-pyrazolo[3,4-c]pyridine scaffold, and its related isomers like 1H-pyrazolo[3,4-b]pyridine, are privileged heterocyclic structures in medicinal chemistry.[1][2][3] Derivatives of this core are frequently investigated as inhibitors of protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinases like Tropomyosin Receptor Kinases (TRKs) and Anaplastic Lymphoma Kinase (ALK) is implicated in various cancers, making them attractive targets for therapeutic intervention.[6][7][8] High-throughput screening (HTS) is an essential methodology for identifying novel and potent kinase inhibitors from large chemical libraries.[9][10]
This document provides detailed protocols for primary biochemical screening and secondary cell-based screening of 3-Bromo-1H-pyrazolo[3,4-c]pyridine libraries against a representative tyrosine kinase target.
Part 1: Primary Screening - Biochemical Kinase Assay
Biochemical assays directly measure the enzymatic activity of a purified kinase and are ideal for the primary screening of large compound libraries due to their suitability for automation and miniaturization.[6] The Fluorescence Polarization (FP) assay is a robust, homogenous method used to monitor the binding of a fluorescently labeled ligand (tracer) to a larger protein, such as an antibody that recognizes a phosphorylated substrate.[6][11][12]
Representative Kinase Signaling Pathway
To provide context, the following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, which is often the target of pyrazolopyridine inhibitors.[6]
Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive FP assay to identify inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody by the product of the kinase reaction.
Materials:
-
Purified Target Kinase
-
Kinase Substrate (Peptide)
-
ATP (Adenosine Triphosphate)
-
Fluorescently Labeled Phosphopeptide (Tracer)
-
Phosphospecific Antibody
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 100 mM EDTA
-
This compound Compound Library (in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purity Assessment of Synthesized Pyrazolo[3,4-c]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Following synthesis, a rigorous assessment of the compound's purity and identity is a critical step for accurate biological evaluation and regulatory compliance. This document provides detailed protocols for the primary analytical techniques used to determine the purity of synthesized pyrazolo[3,4-c]pyridines, ensuring reliable and reproducible results. The methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally stable organic compounds. A Reverse-Phase HPLC (RP-HPLC) method is typically employed to separate the target pyrazolo[3,4-c]pyridine from impurities, starting materials, and by-products. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating heterocyclic compounds.[1][2][3]
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol, HPLC grade) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer).[3][4]
-
An example mobile phase is Acetonitrile:Water with 0.1% TFA (gradient or isocratic, e.g., 20:80 v/v).[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
-
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the synthesized pyrazolo[3,4-c]pyridine.
-
Dissolve the sample in a suitable solvent, preferably the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for confirming the molecular weight of the synthesized compound and identifying impurities.[5] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a high degree of confidence to the structural confirmation.[6]
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an electrospray ionization (ESI) source. ESI is typically operated in positive mode for nitrogen-containing heterocycles.[7]
-
Chromatographic Conditions:
-
The HPLC method is often similar to the one developed for purity analysis (see Section 1).
-
Mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of phosphate buffers).
-
-
Mass Spectrometer Parameters (ESI Positive Mode):
-
Sample Preparation: Prepare the sample as described for HPLC, typically at a lower concentration (e.g., 10-100 µg/mL).
-
Data Analysis:
-
Confirm the identity of the main peak by matching its mass spectrum with the calculated molecular weight of the target pyrazolo[3,4-c]pyridine (observed as the [M+H]⁺ adduct).
-
Analyze the mass spectra of minor peaks to identify potential impurities, such as unreacted starting materials, by-products, or degradation products.
-
NMR Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic compounds.[8][9] For purity assessment, ¹H NMR is particularly useful. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers all expected signals and that the relaxation delay is sufficient for quantitative analysis if required.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[12]
-
2D NMR: If the structure is novel or complex, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete structural assignment.[8][9]
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations in the ¹H and ¹³C spectra with the expected structure.[13][14]
-
Purity Assessment: Carefully examine the ¹H NMR spectrum for signals that do not correspond to the target compound or the solvent. The integration of these impurity signals relative to the product signals can provide a semi-quantitative estimate of purity. The absence of significant impurity signals is strong evidence of high purity.
-
Elemental Analysis for Elemental Composition
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound.[15][16] This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The purity is considered acceptable if the experimentally determined percentages are within ±0.4% of the calculated theoretical values.[17]
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Principle: The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[18] The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
Sample Preparation:
-
The sample must be thoroughly dried to remove residual solvents and water, which can significantly affect the results.
-
Provide 2-3 mg of the highly purified sample for analysis.
-
-
Data Analysis:
-
Calculate the theoretical C, H, and N percentages based on the molecular formula of the target pyrazolo[3,4-c]pyridine.
-
Compare the experimental values with the theoretical values. A close agreement (within ±0.4%) confirms the elemental composition and supports a high degree of purity.[17]
-
Summary of Analytical Techniques
The following table summarizes the quantitative data and primary purpose of each analytical technique in the context of purity assessment.
| Technique | Primary Information Provided | Typical Quantitative Data | Key Advantages | Limitations |
| HPLC | Purity, presence of non-volatile impurities | Peak Area (%), Retention Time (tR) | High precision and accuracy for quantification; widely available. | Requires a chromophore for UV detection; may not detect co-eluting impurities. |
| LC-MS | Molecular Weight Confirmation, Impurity ID | Mass-to-charge ratio (m/z) | Confirms molecular identity; highly sensitive for impurity profiling.[5] | Response factors can vary, making it less accurate for direct quantification without standards. |
| ¹H NMR | Structural Confirmation, Purity Estimation | Chemical Shift (δ), Integration | Provides detailed structural information; can detect a wide range of impurities without standards.[10] | Lower sensitivity than chromatographic methods; overlapping signals can complicate analysis. |
| Elemental Analysis | Elemental Composition, Empirical Formula | Mass Percentages (C, H, N) | Confirms the correct elemental formula; a classic benchmark for purity.[19] | Requires a highly pure and dry sample; does not distinguish between isomers.[16] |
Visualized Workflows
The following diagrams illustrate the logical workflow for purity assessment and the relationship between different analytical techniques.
Caption: A flowchart illustrating the typical experimental workflow for the purification and purity analysis of a synthesized compound.
Caption: Logical relationships between purity aspects and the analytical techniques used to evaluate them.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. azom.com [azom.com]
- 19. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes and how can I address them?
Answer: Low yields can stem from several factors throughout the two-step synthesis (cyclization to form the core and subsequent bromination). Here’s a breakdown of potential issues and their solutions:
-
Purity of Starting Materials: Impurities in the initial reagents, such as the aminopyridine precursor, can significantly hinder the cyclization reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary before use.
-
-
Inefficient Cyclization: The formation of the 1H-pyrazolo[3,4-c]pyridine core is a critical step. Suboptimal conditions can lead to incomplete reactions or the formation of side products.
-
Recommendation: Optimize reaction temperature and time. While some cyclizations proceed at room temperature, others may require heating to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Bromination: The bromination step is prone to issues such as incomplete reaction, over-bromination (formation of di-bromo species), or bromination at an incorrect position (regioselectivity).
-
Recommendation: Carefully control the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). Adding the NBS portion-wise can help prevent over-bromination. The choice of solvent can also influence the reaction; non-polar solvents are often preferred.
-
-
Product Degradation: The pyrazolo[3,4-c]pyridine core can be sensitive to harsh reaction conditions.
-
Recommendation: Use milder reaction conditions where possible. For bromination, consider using a less aggressive brominating agent if NBS is leading to degradation.
-
-
Purification Losses: Significant loss of product can occur during workup and purification.
-
Recommendation: Optimize your purification strategy. A protection-deprotection strategy for intermediates that are difficult to purify has been reported to be effective. For instance, an acetyl group can be introduced to facilitate purification and subsequently removed.
-
Question 2: I am observing the formation of multiple products during the bromination step. How can I improve the regioselectivity for the 3-bromo isomer?
Answer: Achieving high regioselectivity is a common challenge in the bromination of heterocyclic compounds.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a key role.
-
Recommendation: N-Bromosuccinimide (NBS) is a commonly used reagent for selective bromination. For even milder conditions that can improve selectivity, consider using agents like tetrabutylammonium tribromide (TBATB).[1]
-
-
Reaction Conditions: Temperature and solvent can influence the position of bromination.
-
Recommendation: Perform the reaction at a low temperature to minimize side reactions. The choice of solvent can also affect the electrophilicity of the brominating agent. Experiment with different solvents, such as dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
-
Protecting Groups: The electronic properties of the pyrazolo[3,4-c]pyridine ring can be modulated with protecting groups, thereby directing the bromination to the desired position.
-
Recommendation: While this adds extra steps, protecting one of the nitrogen atoms in the pyrazole ring can alter the electron density and favor bromination at the C3 position.
-
Question 3: I am struggling with the purification of an intermediate product, which appears to be unstable. What strategies can I employ?
Answer: The instability of intermediates is a known issue in the synthesis of some pyrazolopyridine derivatives. A Chinese patent (CN102911174A) suggests a practical solution for a similar compound.[2]
-
Protection-Deprotection Strategy: This involves converting the unstable intermediate into a more stable, easier-to-purify derivative, and then removing the protecting group in a subsequent step.
-
Recommendation: For intermediates that are difficult to purify, consider acetylation. The resulting acetylated compound may be more stable and have different solubility properties, facilitating purification by chromatography or recrystallization. The acetyl group can then be removed under basic conditions (e.g., using potassium carbonate in methanol) to yield the desired pure intermediate.[2]
-
Experimental Protocols
The synthesis of this compound is typically a two-step process. First, the 1H-pyrazolo[3,4-c]pyridine core is synthesized, followed by regioselective bromination at the 3-position.
Step 1: Synthesis of 1H-pyrazolo[3,4-c]pyridine
This protocol is based on analogous cyclization reactions for related pyrazolopyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aminopyridine precursor in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: To this solution, add the appropriate cyclizing agent (e.g., a hydrazine derivative).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is adapted from procedures for the bromination of similar heterocyclic systems.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-pyrazolo[3,4-c]pyridine in a dry, non-polar solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) in small portions over a period of 15-30 minutes. The molar ratio of NBS to the starting material should be carefully controlled (typically 1.0 to 1.1 equivalents).
-
Reaction Conditions: Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of pyrazolopyridines and their brominated derivatives, based on literature reports for analogous compounds.
Table 1: Reaction Conditions and Yields for Pyrazolopyridine Synthesis
| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-3-aminopyridine derivative | Isoamyl nitrite | Acetic Anhydride | Room Temp -> 90 | 20 | Not specified | (CN103992318A)[2] |
| 2-chloro-3-nitropyridines | Arenediazonium tosylate | Acetonitrile | Room Temp -> 40 | 0.5 - 2.5 | 65 - 88 | [3] |
Table 2: Reaction Conditions and Yields for Bromination of Pyrazolopyridines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazolo[3,4-c]pyridine derivative | NBS | Not specified | Not specified | Not specified | 91.3 (crude) | (CN103992318A)[2] |
| Pyrrolo[1,2-a]quinoxalines | TBATB | Dichloromethane | Room Temp | 1 - 3 | 75 - 95 | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield issues.
Caption: Potential side reactions during the bromination step.
References
Side reactions and byproduct formation in pyrazolo[3,4-c]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-c]pyridines.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of pyrazolo[3,4-c]pyridines, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Pyrazolo[3,4-c]pyridine Product
Possible Causes:
-
Poor Quality of Starting Materials: Impurities in reactants, especially in aminopyrazole derivatives, can significantly hinder the reaction progress.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.[1]
-
Ineffective Catalyst: The choice and loading of the catalyst are crucial for many synthetic routes.[1]
-
Moisture in the Reaction: Many of the reagents used in these syntheses are sensitive to moisture, which can quench reactants or catalysts.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.
-
Characterize starting materials using techniques like NMR or melting point analysis to confirm their identity and purity.
-
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While some syntheses proceed at room temperature, others may require heating. Monitor for product degradation at higher temperatures using thin-layer chromatography (TLC).[1]
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and to avoid the formation of degradation byproducts.
-
Solvent: The choice of solvent can impact reactant solubility and reaction kinetics.[1] Consider screening a range of solvents with different polarities.
-
-
Evaluate the Catalyst:
-
If using a catalyst, ensure it is active and used in the correct amount. For instance, in some syntheses, Lewis acids like ZrCl₄ have been shown to be effective.[1]
-
Consider screening different catalysts if the reaction is not proceeding as expected.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly before use.
-
Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are known to be moisture-sensitive.
-
Problem 2: Formation of a Mixture of Regioisomers, Primarily the Pyrazolo[3,4-b]pyridine Isomer
This is a common issue, especially when using unsymmetrical starting materials. The formation of the pyrazolo[3,4-b]pyridine isomer often competes with the desired pyrazolo[3,4-c]pyridine synthesis.
Possible Causes:
-
Lack of Regiocontrol in Cyclization: The annulation of the pyridine ring onto the pyrazole core can occur at two different positions, leading to a mixture of isomers.
-
Reaction Conditions Favoring the Undesired Isomer: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction.
Troubleshooting Steps:
-
Modify Reaction Conditions to Enhance Regioselectivity:
-
Solvent and Electrophile Combination: In syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophile and solvent can moderately control the regioselectivity of the cyclization.
-
Catalyst Selection: For certain reactions, the choice of catalyst can influence the regioselectivity. It is advisable to consult the literature for specific examples that are similar to your target molecule.[1]
-
-
Purification of the Desired Isomer:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended, often starting with a non-polar solvent and gradually increasing polarity.[1]
-
Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification technique.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazolo[3,4-c]pyridine synthesis?
A1: The most frequently encountered byproduct is the regioisomeric pyrazolo[3,4-b]pyridine. In some cases, depending on the starting materials and reaction conditions, other byproducts such as incompletely cyclized intermediates or products from side reactions of functional groups on the starting materials may be observed. For example, in syntheses involving ester functionalities, hydrolysis or transesterification can occur if basic conditions (like NaOH or MeONa) are used.
Q2: How can I confirm the correct regiochemistry of my synthesized pyrazolo[3,4-c]pyridine?
A2: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons on the pyridine and pyrazole rings are distinct for each isomer. 2D NMR techniques like HMBC and NOESY can provide definitive evidence for the connectivity and spatial relationships of the atoms.
-
Mass Spectrometry (MS): While MS will give the same molecular weight for isomers, the fragmentation patterns can sometimes differ, providing clues to the structure.
Q3: Are there any specific safety precautions I should take during pyrazolo[3,4-c]pyridine synthesis?
A3: Standard laboratory safety practices should always be followed. Specific precautions depend on the synthetic route and reagents used. For example:
-
Hydrazine derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong acids and bases: Handle with care, using appropriate PPE.
-
High temperatures and pressures: If using microwave reactors or sealed tubes, ensure they are properly sealed and shielded.
Section 3: Data Presentation
Table 1: Regioisomeric Ratio in the Synthesis of Pyrazolopyridines from 3-Acylpyridine N-oxide Tosylhydrazones
| Starting Material | Electrophile/Solvent | Pyrazolo[3,4-b]pyridine (1a) Yield | Pyrazolo[4,3-c]pyridine (1a') Yield |
| 3-Benzoylpyridine N-oxide tosylhydrazone | TsCl/CH₂Cl₂ | 82% | 12% |
Data extracted from a study on the cyclization of pyridine N-oxide tosylhydrazones.
Section 4: Experimental Protocols
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This protocol is adapted from a published procedure for the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines.[2][3]
Step 1: Synthesis of 1-(5-halo-2-nitropyridin-3-yl)ethan-1-one
-
To a solution of the appropriate 3-acetyl-5-halo-2-nitropyridine in dichloroethane (DCE), add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O).
-
Stir the reaction mixture at room temperature and then heat to 90 °C for 20 hours.
-
After cooling, the reaction mixture can be carried forward to the next step without purification.
Step 2: Cyclization to 5-halo-1H-pyrazolo[3,4-c]pyridine
-
To the crude product from Step 1, add methanol (MeOH) and a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The desired 5-halo-1H-pyrazolo[3,4-c]pyridine can be isolated and purified using standard techniques such as column chromatography.
Section 5: Visualizations
Caption: Troubleshooting workflow for low or no yield in pyrazolo[3,4-c]pyridine synthesis.
Caption: Logical relationship of regioisomer formation and separation in pyrazolo[3,4-c]pyridine synthesis.
References
Technical Support Center: Purification of Brominated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying brominated heterocyclic compounds?
A1: The most prevalent and effective methods for the purification of brominated heterocyclic compounds are column chromatography and recrystallization.[1] Column chromatography offers high versatility for separating complex mixtures, whereas recrystallization is exceptional for achieving high purity for solid compounds.[1] The choice between these methods is contingent on the nature of the impurities, the scale of the purification, and the physical properties of the target compound.[1]
Q2: What are common impurities I might encounter when synthesizing brominated heterocyclic compounds?
A2: Impurities are often related to the synthetic route employed. Common impurities include:
-
Over-brominated or under-brominated species: Arising from a lack of regioselectivity during the bromination reaction.
-
Unreacted starting materials: Due to incomplete reactions.
-
Byproducts from side reactions: Such as debromination or rearrangement products.
-
Residual catalysts and reagents: From the reaction workup.
Q3: How can I detect the presence of impurities in my purified compound?
A3: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main compound and non-volatile impurities.[2] Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the number of components in a mixture. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help identify the structure of the main compound and any impurities present.
Q4: Is it possible for my brominated heterocyclic compound to decompose during purification?
A4: Yes, some brominated heterocyclic compounds can be sensitive and may degrade during purification, particularly on silica gel columns.[1][3] It is advisable to check the stability of your compound on silica gel using a 2D TLC before attempting a large-scale column purification.[3]
Troubleshooting Guides
Column Chromatography
Problem 1: My brominated heterocyclic compound and an impurity are co-eluting during column chromatography.
-
Possible Cause: The solvent system does not provide adequate separation of the compounds.
-
Suggested Solutions:
-
Optimize the solvent system: Systematically screen different solvent systems using TLC to find one that provides a clear separation between your target compound and the impurity. Aim for a significant difference in Rf values.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar polarities.
-
Try a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.[3] Some specialized stationary phases, such as those with pentabromobenzyl groups, can offer different selectivity for halogenated compounds.[4]
-
Dry loading: If the compound is not very soluble in the initial eluent, dissolving it in a stronger solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading) can improve separation.[5][6]
-
Problem 2: My compound is streaking or "tailing" on the TLC plate and column.
-
Possible Cause: The compound may be too polar for the chosen solvent system or it might be interacting too strongly with the acidic silica gel.
-
Suggested Solutions:
-
Increase the polarity of the eluent: Adding a small amount of a more polar solvent like methanol or acetic acid to your eluent can often resolve streaking.
-
Use a modified stationary phase: Consider using deactivated (neutral) silica gel or alumina to reduce strong interactions with acidic compounds.[3]
-
Problem 3: My brominated compound appears to be debrominating on the column.
-
Possible Cause: The compound may be unstable on the acidic silica gel, or trace impurities in the solvents could be causing a reaction. Debromination involves the replacement of a bromine atom with a hydrogen atom.
-
Suggested Solutions:
-
Use deactivated stationary phases: Employing neutral silica gel or alumina can minimize acid-catalyzed debromination.
-
Purify solvents: Ensure that the solvents used for chromatography are of high purity and free from any acidic or basic impurities.
-
Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
-
Quantitative Data on Purification
The following tables summarize representative data for the purification of brominated heterocyclic compounds using different techniques.
Table 1: HPLC Purity Assessment of a Synthesized Brominated Pyridine Derivative [2]
| Sample ID | Description | Purity (%) | Major Impurity (%) | Retention Time of Major Impurity (min) |
| REF-STD-001 | Reference Standard | 99.2 | 0.5 | 7.91 |
| SYN-BNTPA-001 | Synthesized Batch | 97.5 | 1.8 | 7.91 |
| ALT-PUR-001 | Alternative Purification Batch | 95.3 | 3.2 | 7.91 |
Table 2: Yields of Brominated Quinolines After Column Chromatography [7]
| Starting Material | Brominating Agent | Solvent | Product | Yield (%) |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | Chloroform | 5-Bromo-8-methoxyquinoline | 92 |
| 8-Hydroxyquinoline | Br₂ (2.0 eq) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | 90 |
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of a Brominated Quinoline
This protocol is adapted from a literature procedure for the purification of 5-bromo-8-methoxyquinoline.[7]
Materials:
-
Crude 5-bromo-8-methoxyquinoline
-
Silica gel (for flash chromatography)
-
Alumina (for a short plug)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass column for flash chromatography
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for the separation by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 3:1 mixture of hexane:EtOAc. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 3:1 hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to increase the flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 5-bromo-8-methoxyquinoline.
-
Protocol 2: Recrystallization of a Crude Brominated Thiophene Derivative
This protocol provides a general procedure for purifying a solid brominated thiophene derivative by recrystallization.[1]
Materials:
-
Crude solid brominated thiophene derivative
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, water, hexane, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but the compound will be sparingly soluble or insoluble at room temperature.[1] If a single solvent is not suitable, a two-solvent system can be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystal formation appears complete at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing palladium catalyst loading in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions?
A1: A common starting point for palladium catalyst loading in cross-coupling reactions is in the range of 1-5 mol%.[1] For highly active catalyst systems, this can often be reduced to 0.1-1 mol%.[1] Conversely, for challenging substrates or less reactive coupling partners, such as aryl chlorides, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1][2]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for challenging couplings and may allow for lower catalyst loadings.[1][3] The optimal ligand-to-palladium ratio is also a critical parameter to consider, with typical ratios ranging from 1:1 to 4:1.[1] An excess of ligand can sometimes prevent catalyst deactivation.[4]
Q3: What are the visual signs of catalyst deactivation?
A3: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5] This indicates that the active Pd(0) species has aggregated into an inactive form. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[5]
Q4: Can I reduce catalyst loading for large-scale reactions?
A4: Yes, reducing catalyst loading is a key goal in process development for economic and environmental reasons.[6] Optimization studies, potentially using Design of Experiments (DoE), can help identify robust conditions that allow for lower catalyst loadings without compromising yield or purity.[6] For instance, in one study, a DoE approach successfully reduced the number of experiments required for optimization from 40 to 15 and achieved a 20% increase in yield.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
Question: My cross-coupling reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to catalyst activity, reaction conditions, and substrate quality. Follow this troubleshooting workflow:
Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity:
-
Inappropriate Ligand:
-
Catalyst Deactivation:
-
Inefficient Precatalyst Activation:
-
Suboptimal Reaction Conditions:
-
Solution: Systematically screen other reaction parameters such as base, solvent, and temperature. The base is crucial for regenerating the active catalyst.
-
Issue 2: Catalyst Deactivation (Palladium Black Formation)
The formation of palladium black is a clear sign of catalyst instability and leads to a decrease in the concentration of the active catalytic species.
Question: My reaction has stalled and I see a black precipitate. What is happening and how can I fix it?
Answer: The black precipitate is palladium black, an inactive, aggregated form of palladium.[5] This is a common cause of low conversion.
Addressing catalyst deactivation.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]
-
Solution: Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
-
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration.
-
Solution: Try lowering the reaction temperature. Optimization may be needed to find a balance between reaction rate and catalyst stability.
-
-
Inappropriate Ligand or Ligand-to-Palladium Ratio: The ligand stabilizes the palladium center and prevents aggregation.
Data Presentation
Table 1: Typical Catalyst Loading and Conditions for Common Cross-Coupling Reactions
| Reaction Type | Palladium Precatalyst | Typical Loading (mol%) | Ligand Examples | Ligand:Pd Ratio | Base Examples | Solvent Examples | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | 1 - 5[1] | SPhos, XPhos, RuPhos[1] | 1:1 to 4:1[1] | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF, DMF | 80 - 120[1] |
| Heck | Pd(OAc)₂, (C₆H₅CN)₂PdCl₂ | 1 - 5[1] | PPh₃, P(o-tol)₃, P(t-Bu)₃[1] | 2:1 to 4:1[1] | Et₃N, K₂CO₃, NaOAc[1] | DMF, NMP, Acetonitrile | 80 - 140[1] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5[1] | PPh₃, P(t-Bu)₃, dppf[1] | 2:1 to 4:1[1] | Et₃N, DIPEA[1] | THF, DMF, Acetonitrile | RT - 100[1] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2 | XPhos, RuPhos, BrettPhos | 1:1 to 2:1 | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
Experimental Protocols
General Protocol for a Small-Scale Catalyst Loading Optimization Experiment (Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for optimizing palladium catalyst loading for a Suzuki-Miyaura reaction.
Workflow for catalyst loading optimization.
Materials and Equipment:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flasks or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide (e.g., 0.5 mmol), the boronic acid (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).
-
Inert Atmosphere: Seal the vials with septa, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Stock Solution: In a separate vial, prepare a stock solution of the catalyst system. For example, dissolve the palladium precatalyst (e.g., 0.025 mmol) and the ligand (e.g., 0.05 mmol for a 2:1 ratio) in a known volume of degassed solvent (e.g., 5.0 mL). This creates a stock solution where a specific volume corresponds to a certain mol% loading.
-
Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Reaction: Place the vials in a pre-heated heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, cool to room temperature, and perform a standard aqueous work-up.
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and yield for each catalyst loading. This data will help identify the optimal catalyst loading for your specific reaction.
References
Technical Support Center: Overcoming Poor Solubility of Pyrazolo[3,4-c]Pyridine Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyrazolo[3,4-c]pyridine derivatives during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazolo[3,4-c]pyridine derivatives precipitate out of solution in my aqueous assay buffer?
A1: Pyrazolo[3,4-c]pyridine derivatives, like many kinase inhibitors, are often highly lipophilic and possess poor aqueous solubility. Precipitation commonly occurs due to a phenomenon known as "solvent shock," where a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer, causing the compound to crash out of solution. Other contributing factors include exceeding the compound's thermodynamic solubility limit, pH shifts in the media, and interactions with media components.
Q2: What is the maximum recommended concentration of DMSO in cell-based assays?
A2: To minimize solvent-induced toxicity and its effects on compound solubility, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), with many sensitive assays requiring concentrations of 0.1% or lower.
Q3: How can I determine the kinetic solubility of my pyrazolo[3,4-c]pyridine derivative in my specific assay buffer?
A3: A simple method is to prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation or turbidity against a dark background. More quantitative approaches include nephelometry, which measures light scattering, or assessing turbidity by measuring absorbance at a wavelength where your compound does not absorb (e.g., 600-700 nm).
Q4: Can the formulation of the compound be optimized to improve solubility?
A4: Yes, various formulation strategies can significantly enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations such as liposomes and nanoemulsions. For pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, formulation as an amorphous solid dispersion with polymers has been shown to improve apparent water solubility.[1][2]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | Add the DMSO stock solution to the pre-warmed aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing. | Gradual dilution minimizes localized high concentrations, preventing immediate precipitation. |
| Perform a serial dilution of the compound in the assay buffer rather than a single large dilution. | Stepwise reduction in solvent polarity can maintain compound solubility. | |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration. |
| Low Kinetic Solubility | Increase the energy of mixing by vortexing or sonicating briefly after dilution. | Provides energy to overcome the activation barrier for dissolution. |
Issue 2: Compound precipitates over time during incubation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Shift | Pre-warm all aqueous solutions to the incubation temperature (e.g., 37°C) before adding the compound. | Prevents temperature-induced changes in solubility. |
| pH Instability | Ensure the assay buffer is adequately buffered for the experimental conditions (e.g., using HEPES in CO2 incubators). | Maintains a stable pH, preventing pH-dependent precipitation. |
| Interaction with Media Components | Test the compound's solubility in a simpler buffer (e.g., PBS) to identify potential interactions with complex media components. | Helps to identify problematic components in the assay medium. |
| Compound Degradation | Assess the stability of the compound in the assay buffer over the time course of the experiment using methods like HPLC. | Determines if degradation products with lower solubility are forming. |
Quantitative Data on Solubility Enhancement
The following table summarizes solubility enhancement data for structurally related pyrazolopyrimidine derivatives, which can serve as a guide for pyrazolo[3,4-c]pyridines.
| Compound Class | Formulation Strategy | Solvent/Medium | Initial Solubility | Enhanced Solubility | Fold Increase |
| Pyrazolo[3,4-d]pyrimidine derivative | Amorphous solid dispersion with PVPVA polymer | Water | Very low (not specified) | ~30 µg/mL | Not specified |
| Erlotinib (Kinase Inhibitor) | Docusate salt in a lipid-based formulation (LC-SEDDS) | Long-chain triglyceride | <1 mg/g | >100 mg/g | >100 |
| Gefitinib (Kinase Inhibitor) | Docusate salt in a lipid-based formulation (LC-SEDDS) | Long-chain triglyceride | <1 mg/g | >100 mg/g | >100 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
Objective: To estimate the kinetic solubility of a pyrazolo[3,4-c]pyridine derivative in a specific aqueous buffer.
Materials:
-
Pyrazolo[3,4-c]pyridine derivative
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or 96-well plate
-
Vortex mixer
Methodology:
-
Prepare a 10 mM stock solution of the pyrazolo[3,4-c]pyridine derivative in 100% DMSO.
-
Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the compound stock in the pre-warmed buffer. A common starting range is 100 µM down to 1 µM. Ensure the final DMSO concentration is constant and below 0.5%.
-
Gently vortex or mix the dilutions.
-
Incubate the samples at the experimental temperature for a relevant duration (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) against a dark background. The highest concentration that remains clear is the estimated kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Objective: To enhance the aqueous solubility of a pyrazolo[3,4-c]pyridine derivative using a cyclodextrin.
Materials:
-
Pyrazolo[3,4-c]pyridine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vortex mixer and sonicator
Methodology:
-
Determine the desired molar ratio of the drug to HP-β-CD (e.g., 1:1, 1:2).
-
Kneading Method: a. Prepare a paste of HP-β-CD with a small amount of water in a mortar. b. Add the pyrazolo[3,4-c]pyridine derivative to the paste and knead for 30-60 minutes. c. Dry the resulting mixture under vacuum to obtain a powder. d. Reconstitute the powder in the aqueous assay buffer to the desired final concentration.
-
Co-solvent/Evaporation Method: a. Dissolve the pyrazolo[3,4-c]pyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol). b. Dissolve the HP-β-CD in deionized water. c. Add the drug solution to the cyclodextrin solution with constant stirring. d. Stir the mixture for 24-48 hours to allow for complex formation. e. Remove the organic solvent by evaporation under reduced pressure. f. Lyophilize the aqueous solution to obtain a solid complex. g. Reconstitute the complex in the assay buffer.
Visualizations
Signaling Pathways
References
Troubleshooting regioselectivity issues in functionalization reactions
Welcome to the Technical Support Center for Regioselective Functionalization Reactions. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it important in functionalization reactions?
A1: Regioselectivity is the preference for a chemical reaction to occur at one specific position or region of a molecule over other possible positions.[1] In drug development and the synthesis of complex molecules, controlling regioselectivity is crucial as the biological activity of a compound is often highly dependent on the precise arrangement of its functional groups.
Q2: What are the primary factors that control regioselectivity?
A2: Regioselectivity is primarily governed by a combination of electronic effects, steric effects, the influence of directing groups, and reaction conditions such as solvent and temperature.[2][3][4][5]
-
Electronic Effects: The distribution of electron density in the substrate plays a major role. Electron-donating groups (EDGs) activate the aromatic ring and typically direct incoming electrophiles to the ortho and para positions.[6][7] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position.[6][7]
-
Steric Effects: The physical bulk of substituents on the substrate or the reacting species can hinder the approach of a reagent to a particular site, favoring reaction at less sterically crowded positions.[3][8]
-
Directing Groups: These are functional groups on a substrate that can coordinate to a catalyst or reagent, directing the functionalization to a specific, often proximal, C-H bond.[9][10]
-
Solvent: The polarity of the solvent can influence reaction pathways by stabilizing or destabilizing charged intermediates, which can in turn affect the regiochemical outcome.[11][12]
-
Temperature: Reaction temperature can determine whether a reaction is under kinetic or thermodynamic control, potentially leading to different regioisomeric products.[13][14][15]
Q3: How do I distinguish between kinetic and thermodynamic control of regioselectivity?
A3: Kinetic control occurs when the major product is the one that is formed the fastest, which is often favored at lower reaction temperatures.[14] Thermodynamic control, on the other hand, leads to the most stable product, which is typically favored at higher temperatures.[14] By adjusting the reaction temperature, you can often influence the ratio of the kinetic to the thermodynamic product.[14]
Troubleshooting Guides
Issue 1: Poor or unexpected regioselectivity in electrophilic aromatic substitution (EAS).
| Possible Cause | Troubleshooting Steps |
| Incorrect prediction of directing group effects. | Review the electronic properties of the substituents on your aromatic ring. Electron-donating groups (e.g., -OH, -OR, -NH2, -R) are ortho, para-directing, while electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) are meta-directing.[6][7] Halogens are an exception, being deactivating but ortho, para-directing.[7] |
| Steric hindrance is overriding electronic effects. | If you have a bulky substituent, the ortho positions may be sterically blocked, leading to a preference for the para product.[16] Consider using a less bulky reagent if the ortho isomer is desired. |
| Reaction is under kinetic or thermodynamic control. | The ortho isomer is sometimes the kinetically favored product, while the para isomer is often more thermodynamically stable.[16] Try running the reaction at a lower temperature to favor the kinetic product or a higher temperature for the thermodynamic product.[16] |
| Chelation or coordination effects. | Substituents like -OH or -OCH3 can coordinate with the electrophile or catalyst, directing the reaction to the ortho position.[16] |
Logical Workflow for Troubleshooting EAS Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Issue 2: Lack of regioselectivity in C-H functionalization reactions.
| Possible Cause | Troubleshooting Steps |
| No directing group or an ineffective one. | The presence of a directing group is a powerful tool for controlling regioselectivity in C-H activation.[17] If you are not using one, consider installing a suitable directing group. If you are, it may not be coordinating strongly enough. Consider a directing group with a stronger coordinating atom (e.g., pyridine-based over ketone-based).[14] |
| Suboptimal catalyst or ligand. | The steric and electronic properties of the catalyst's ligand are critical.[14] A ligand screen is recommended. For instance, in palladium-catalyzed reactions, bulky phosphine ligands might favor one regioisomer over another.[14] |
| Inappropriate solvent. | Solvent polarity can significantly impact the reaction pathway.[11][14] A solvent screen is advisable, as a change in solvent can sometimes even reverse regioselectivity.[14] |
| Inconsistent reaction conditions. | Ensure consistent stirring and temperature control. Trace impurities in reagents or solvents can also interfere with the catalyst and alter the reaction pathway.[14] Always use high-purity, anhydrous reagents and solvents, and perform reactions under an inert atmosphere if they are sensitive to air or moisture.[14] |
Experimental Workflow for Optimizing C-H Functionalization Regioselectivity
Caption: Workflow for regioselectivity optimization via screening.
Data Presentation
Table 1: Influence of Anchoring Group on Regioselectivity of Enzymatic C-10/C-12 Hydroxylation
| Anchoring Group | C-10:C-12 Hydroxylation Ratio |
| Natural Desosamine | 1:1 |
| Synthetic Anchor (meta-derivative 16b) | 20:1 |
| Synthetic Anchor (ortho-derivative 14) | 1:4 |
Data adapted from a study on substrate engineering to control regioselectivity in enzymatic C-H bond oxygenation.[9][10]
Table 2: Regioselectivity in the Nitration of Substituted Benzenes
| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Toluene | 63 | 3 | 34 |
| (Trifluoromethyl)benzene | 6 | 91 | 3 |
These values illustrate the directing effects of an electron-donating group (methyl) and an electron-withdrawing group (trifluoromethyl).[18]
Key Experimental Protocols
Protocol 1: General Procedure for a Ligand Screening Experiment in a Palladium-Catalyzed C-H Arylation
-
Preparation: In a glovebox, arrange a set of parallel reaction vials.
-
Reagent Addition: To each vial, add the substrate (1.0 equiv.), the aryl coupling partner (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) to each vial. Then, add a different phosphine ligand (0.1 equiv.) to each respective vial.
-
Solvent Addition: Add the chosen anhydrous solvent to each vial to achieve the desired concentration.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature. Stir for the specified time.
-
Analysis: After cooling, quench the reactions and prepare samples from each vial for analysis by GC-MS or ¹H NMR to determine the ratio of regioisomers.[14]
Protocol 2: Directed Metalation of 1,5-Naphthyridine
-
Setup: To a solution of 1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere, add TMP₂Mg·2LiCl (1.1 mmol, 1.0 M in THF) dropwise.
-
Stirring: Stir the reaction mixture at -20 °C for 2 hours.
-
Electrophile Addition: Add the desired electrophile (1.2 mmol) at -20 °C and allow the reaction to warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can then be purified by column chromatography.[17]
Signaling Pathway Diagram
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of a reaction.
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 7. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. The effects of organic solvents on the efficiency and regioselectivity of N-acetyl-lactosamine synthesis, using the β-galactosidase from Bacillus circulans in hydro-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. homework.study.com [homework.study.com]
- 14. benchchem.com [benchchem.com]
- 15. lneya.com [lneya.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Preventing decomposition of 3-Bromo-1H-pyrazolo[3,4-c]pyridine during storage
This technical support center provides guidance on preventing the decomposition of 3-Bromo-1H-pyrazolo[3,4-c]pyridine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the decomposition of this compound.
Issue 1: Visual Changes in the Compound (Color Change, Clumping)
-
Question: My this compound, which was initially a white to off-white powder, has turned yellow or brown. What could be the cause?
-
Answer: A color change is a common indicator of chemical decomposition. This can be initiated by exposure to light, air (oxidation), or moisture. It is crucial to re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and in a dark, refrigerated environment.
-
-
Question: The powder has started to clump together. Is this a sign of decomposition?
-
Answer: Clumping or caking of the powder is often due to moisture absorption. While not always a direct sign of decomposition, the presence of moisture can accelerate hydrolytic degradation pathways. It is highly recommended to store the compound in a desiccated environment or a dry box. If clumping is observed, the purity of the material should be verified by analytical methods such as HPLC before use.
-
Issue 2: Purity Degradation Detected by Analytical Methods
-
Question: HPLC analysis of my stored this compound shows the appearance of new peaks and a decrease in the main peak area. What are the likely degradation pathways?
-
Answer: The appearance of new peaks on an HPLC chromatogram indicates the formation of degradation products. For halogenated heterocyclic compounds like this compound, several degradation pathways are possible:
-
Hydrolysis: The bromo and pyridine moieties can be susceptible to hydrolysis, especially if exposed to moisture.
-
Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to debromination or other structural changes.[1]
-
-
-
Question: How can I identify the degradation products?
-
Answer: To identify the degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. By analyzing the mass-to-charge ratio and fragmentation patterns from LC-MS, and the chemical shifts and coupling constants from NMR, the structures of the impurities can be elucidated.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
-
A1: For optimal long-term stability, this compound should be stored at 2-8°C. For extended periods, storage in a freezer at -20°C is recommended. The compound should be kept in a tightly sealed, amber-colored vial to protect it from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also advisable to prevent oxidation.
-
-
Q2: How should I handle the compound to minimize decomposition during experimental use?
-
A2: When handling the compound, it is best to work in a controlled environment, such as a glove box or a fume hood with low humidity. Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere. For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Stability and Decomposition
-
Q3: Is this compound sensitive to light?
-
A3: Yes, many brominated heterocyclic compounds are known to be light-sensitive.[1] Photolytic degradation can occur upon exposure to UV or even ambient light over time. It is crucial to store the compound in a dark place or in light-protecting containers.
-
-
Q4: What are the potential consequences of using a decomposed sample in my experiments?
-
Q5: Are there any known incompatible materials I should avoid storing with this compound?
-
A5: While specific incompatibility data for this compound is limited, as a general precaution for brominated heterocyclic compounds, it is advisable to avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.
-
Data on Storage Conditions and Stability
To illustrate the importance of proper storage, the following table summarizes hypothetical stability data for a similar brominated heterocyclic compound under various conditions.
| Storage Condition | Purity after 6 Months (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | >99% | White to off-white crystalline powder |
| 2-8°C, Dark, Air | 97-98% | Slight yellowish tint |
| Room Temperature (25°C), Dark, Air | 90-95% | Yellow to light brown powder, some clumping |
| Room Temperature (25°C), Light, Air | <85% | Brown, clumpy solid |
Note: This data is illustrative and based on the general behavior of related compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the main compound from potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3]
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples by HPLC at various time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at a temperature above the recommended storage temperature (e.g., 70°C) for a specified period.
-
At intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.
References
- 1. Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
Addressing inconsistent results in biological screening of pyrazolo[3,4-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing inconsistent results during the biological screening of pyrazolo[3,4-c]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 values for the same pyrazolo[3,4-c]pyridine analog across different kinase assay runs. What are the potential causes?
A1: Variability in IC50 values for pyrazolo[3,4-c]pyridines, which often act as ATP-competitive kinase inhibitors, can stem from several factors:
-
ATP Concentration: Since many pyrazolo[3,4-c]pyridines compete with ATP for the kinase binding site, the IC50 value is highly dependent on the ATP concentration in the assay. Inconsistent ATP concentrations between experiments will lead to shifting IC50 values. It is crucial to use an ATP concentration at or near the Michaelis constant (Km) of the kinase for reproducible results.[1][2]
-
Enzyme Activity and Stability: Variations in the quality and activity of the recombinant kinase can significantly impact results. Ensure the enzyme is properly stored, handled, and that its activity is consistent across batches. Protein stability can be a major issue in HTS laboratories; enzymes and reagents may need to be stable for hours at room temperature.
-
Assay Conditions: Minor variations in buffer components, pH, ionic strength, and incubation times can affect enzyme kinetics and inhibitor binding, leading to inconsistent IC50 values.[1][2]
-
Compound Purity and Integrity: The presence of impurities or degradation products, such as regioisomers from synthesis, can lead to variable biological activity. Confirm the purity and structural integrity of your compound stock.
Q2: Our pyrazolo[3,4-c]pyridine hits show potent activity in our biochemical kinase assay, but this activity significantly drops in our cell-based assays. Why is there a discrepancy?
A2: This is a common challenge in drug discovery. Several factors can explain the drop in potency from a biochemical to a cellular environment:[3][4][5]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[6][7]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high concentration of the natural substrate will lead to a significant decrease in apparent potency.[6]
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into inactive forms.
-
Off-Target Effects: In a cellular context, the compound might engage with other proteins or pathways that are not present in the purified biochemical assay, which could affect its overall activity.[6]
Q3: We suspect our pyrazolo[3,4-c]pyridine compound is interfering with our fluorescence-based assay readout. How can we confirm and mitigate this?
A3: Assay interference from test compounds is a common source of false positives and negatives in HTS.[8][9][10]
-
Autofluorescence: The pyrazolo[3,4-c]pyridine itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal (false negative for inhibition) or a false positive depending on the assay format.[11][12]
-
Fluorescence Quenching: The compound might absorb the excitation or emission light of the fluorophore in your assay, leading to a decrease in signal that can be misinterpreted as biological activity (false positive for inhibition).[11]
To troubleshoot this:
-
Run a compound-only control: Measure the fluorescence of your compound in the assay buffer without the enzyme or other assay components.
-
Perform a spectral scan: Determine the excitation and emission spectra of your compound to check for overlap with your assay's fluorophore.
-
Use a different fluorophore: If there is significant spectral overlap, consider using a fluorophore with a different excitation/emission profile, preferably red-shifted, as fewer library compounds tend to fluoresce at longer wavelengths.[12]
-
Employ counter-screens: Use an autofluorescence counter-screen to quantify the compound's intrinsic fluorescence.[11]
Q4: Could the presence of regioisomers in our pyrazolo[3,4-c]pyridine sample lead to inconsistent screening results?
A4: Absolutely. The synthesis of pyrazolopyridines can sometimes result in the formation of different regioisomers.[13][14] These isomers, while structurally similar, can have different biological activities and physicochemical properties. If the ratio of these isomers is not consistent across different batches of the compound, you will likely observe variability in your screening data. It is crucial to ensure the isomeric purity of your compounds through careful synthesis and purification, and to characterize the final product thoroughly.
Troubleshooting Guides
Issue 1: High Well-to-Well Variation in a 384-Well Plate
| Potential Cause | Recommended Action |
| Inaccurate Liquid Handling | Calibrate and validate all liquid handlers (multichannel pipettes, automated dispensers). Ensure proper mixing after each addition. |
| Edge Effects | Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation to minimize evaporation. |
| Compound Precipitation | Visually inspect plates for compound precipitation. Lower the final assay concentration or increase the DMSO concentration (while ensuring it doesn't affect the assay). |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after adding each reagent. Avoid introducing bubbles. |
Issue 2: Poor Z'-Factor (<0.5) in a Kinase Assay
| Potential Cause | Recommended Action |
| Low Enzyme Activity | Verify the activity of the kinase. Use a fresh batch of enzyme if necessary. Optimize the enzyme concentration to achieve a sufficient signal window. |
| Suboptimal Substrate Concentration | Ensure the substrate concentration is optimal for the assay. This is typically at or near the Km for the substrate. |
| Incorrect Assay Window | Adjust the concentrations of positive and negative controls to maximize the signal-to-background ratio. |
| Reagent Instability | Prepare fresh reagents for each assay run. Check for degradation of ATP, peptides, and detection reagents. |
Data Presentation
Table 1: Effect of ATP Concentration on IC50 of a Hypothetical Pyrazolo[3,4-c]pyridine Kinase Inhibitor (Compound X)
| Kinase Target | ATP Concentration (µM) | IC50 of Compound X (nM) |
| Kinase A | 10 | 50 |
| Kinase A | 100 | 500 |
| Kinase A | 1000 (1 mM) | 5000 |
This table illustrates how for an ATP-competitive inhibitor, a higher concentration of ATP in the assay leads to a higher apparent IC50 value.
Table 2: Comparison of Biochemical vs. Cellular Activity for a Series of Pyrazolo[3,4-c]pyridines
| Compound ID | Biochemical IC50 (Kinase B, nM) | Cellular EC50 (Cell Line Y, nM) | Potency Drop (Cellular/Biochemical) |
| PZP-001 | 25 | 250 | 10x |
| PZP-002 | 15 | 5000 | 333x |
| PZP-003 | 100 | >10000 | >100x |
This table demonstrates the common discrepancy between biochemical and cellular assay results, highlighting compounds with significant drops in potency that may indicate issues with cell permeability or efflux.
Experimental Protocols
Protocol 1: Z'-LYTE™ Kinase Assay (General Protocol)
This protocol is a generalized version based on the Z'-LYTE™ assay format.[15][16][17]
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-c]pyridine compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4x compound dilution.
-
Add 5 µL of a 2x Kinase/Peptide substrate mixture in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent solution.
-
Incubate at room temperature for 60 minutes.
-
-
Stop Reaction and Read Plate:
-
Add 5 µL of Stop Reagent.
-
Read the plate on a fluorescence plate reader (Excitation ~400 nm, Emission 1 ~445 nm for Coumarin, Emission 2 ~520 nm for Fluorescein).
-
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition based on positive (no inhibitor) and negative (no kinase) controls.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the effect of compounds on cell proliferation or cytotoxicity.[18][19][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazolo[3,4-c]pyridine compounds. Include a DMSO-only vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability.
Mandatory Visualizations
Caption: A decision tree for troubleshooting inconsistent HTS results.
Caption: A typical workflow for a kinase inhibitor screening campaign.
Caption: Sources of assay interference from test compounds.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
Technical Support Center: Method Development for Scaling Up 3-Bromo-1H-pyrazolo[3,4-c]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
Troubleshooting Guides & FAQs
This section is designed to address specific challenges you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize 5-bromo-1H-pyrazolo[3,4-c]pyridine is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolo[3,4-c]pyridines can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of the starting 3-amino-4-bromopyridine is critical. Impurities can lead to the formation of side products and interfere with the diazotization and cyclization steps.
-
Recommendation: Ensure the starting amine is of high purity. If necessary, recrystallize or purify it before use.
-
-
Reaction Temperature Control: The diazotization reaction is highly sensitive to temperature. The in situ formation of the diazonium salt from 3-amino-4-bromopyridine using sodium nitrite and acetic anhydride requires careful temperature management to prevent decomposition of the diazonium intermediate.
-
Recommendation: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. Monitor the internal temperature of the reaction closely.
-
-
Rate of Reagent Addition: The slow and controlled addition of sodium nitrite is crucial to prevent a rapid exotherm and the accumulation of unreacted diazonium salt, which can be unstable.
-
Recommendation: Add the sodium nitrite solution dropwise or in small portions over an extended period.
-
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the pyrazole ring is a key step. Incomplete cyclization will result in a lower yield of the desired product.
-
Recommendation: After the diazotization, ensure the reaction is allowed to warm to the optimal temperature for cyclization and stirred for a sufficient duration, as indicated in the protocol. Monitoring the reaction progress by TLC or LCMS is advised.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
Answer: The formation of impurities is a common challenge. Key side reactions to consider are:
-
Phenolic Byproducts: The diazonium intermediate can react with water to form phenolic impurities.
-
Recommendation: Use anhydrous solvents and ensure the reaction is protected from atmospheric moisture.
-
-
Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.
-
Recommendation: Maintain a low concentration of the starting amine by ensuring its complete conversion to the diazonium salt before proceeding with the cyclization.
-
-
Incomplete Bromination: If the starting material is not fully brominated, you will carry through the non-brominated pyrazolo[3,4-c]pyridine as an impurity.
-
Recommendation: Verify the purity of the 3-amino-4-bromopyridine starting material by NMR or LCMS.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification strategies?
Answer: Purification of halogenated heterocyclic compounds can be challenging due to their polarity and potential for co-eluting byproducts.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a suitable solvent can be found where the product has high solubility at elevated temperatures and low solubility at room temperature or below, recrystallization can be an effective method for obtaining highly pure material, especially at a larger scale.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatographic purification.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-4-bromopyridine | [2] |
| Reagents | Sodium Nitrite (NaNO₂), Acetic Anhydride (Ac₂O) | [2] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Diazotization Temperature | Room Temperature to 90 °C | [2] |
| Reaction Time | 20 hours | [2] |
| Deprotection Reagent | Sodium Methoxide (NaOMe) in Methanol (MeOH) | [2] |
| Deprotection Temperature | Room Temperature | [2] |
| Deprotection Time | 1 hour | [2] |
| Yield | Not explicitly stated for the bromo derivative | [2] |
Experimental Protocols
Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine [2]
This protocol is adapted from the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[2]
-
Diazotization and Cyclization:
-
To a solution of 3-amino-4-bromopyridine in 1,2-dichloroethane (DCE), add acetic anhydride.
-
Add sodium nitrite (NaNO₂) portion-wise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Deprotection:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
1. Heat Management:
-
Challenge: The diazotization reaction is exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A runaway reaction can occur if the temperature is not controlled effectively.
-
Recommendations:
-
Use a jacketed reactor with a reliable cooling system.
-
Consider a semi-batch process where the sodium nitrite solution is added at a controlled rate to manage the heat evolution.
-
Perform reaction calorimetry studies to understand the thermal profile of the reaction before scaling up.
-
2. Reagent Addition and Mixing:
-
Challenge: Ensuring uniform mixing and controlled addition of reagents is critical for consistent reaction performance and to avoid localized high concentrations, which can lead to side reactions or safety hazards.
-
Recommendations:
-
Use a calibrated dosing pump for the addition of the sodium nitrite solution.
-
Employ an efficient overhead stirrer to ensure good agitation throughout the reaction mass.
-
The addition point of the reagent should be below the surface of the reaction mixture to ensure immediate dispersion.
-
3. Safety:
-
Challenge: The use of sodium nitrite and the potential in situ formation of hydrazoic acid (in the presence of acid and residual azide) pose significant safety risks. Hydrazoic acid is highly toxic and explosive.[3]
-
Recommendations:
-
Conduct a thorough process safety review before any scale-up.
-
Ensure adequate ventilation and work in a well-ventilated fume hood or an appropriate enclosed system.[4]
-
Have appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
-
Quench any residual azide carefully at the end of the reaction using a suitable method.
-
Avoid the use of metal spatulas or ground glass joints that could cause friction or shock, especially if there is a possibility of azide accumulation.
-
4. Purification:
-
Challenge: Chromatographic purification can be cumbersome and expensive at a large scale.
-
Recommendations:
-
Investigate the possibility of developing a robust crystallization method for the final product to avoid the need for large-scale chromatography.
-
Optimize the work-up procedure to remove as many impurities as possible before the final purification step.
-
By carefully addressing these troubleshooting points and scale-up considerations, researchers can improve the yield, purity, and safety of the this compound synthesis.
References
- 1. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. campus.kennesaw.edu [campus.kennesaw.edu]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Refining Reaction Conditions for Selective N-Alkylation
Welcome to the technical support center for selective N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the selective N-alkylation of amines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your N-alkylation experiments in a question-and-answer format.
Issue 1: Over-alkylation leading to a mixture of secondary, tertiary, and/or quaternary ammonium salts.
-
Question: My reaction is producing a significant amount of di- or tri-alkylated products, reducing the yield of my desired mono-alkylated amine. How can I improve selectivity?
-
Answer: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting amine.[1] To enhance selectivity for mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration, reducing the likelihood of the product reacting further.[2]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the second alkylation, thus improving selectivity.[1]
-
Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of bromides or iodides) can sometimes provide better control over mono-alkylation.[1]
-
Alternative Methods: For challenging substrates, consider alternative methods like reductive amination, which often provides higher selectivity for mono-alkylation.[3]
-
Issue 2: Low or no yield of the desired N-alkylated product.
-
Question: My N-alkylation reaction is not proceeding to completion, resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors related to reactants and reaction conditions. Here are some troubleshooting steps:
-
Reactivity of Starting Materials:
-
Deactivated Amine: Amines with electron-withdrawing groups are less nucleophilic and may react slowly. More forcing conditions, such as higher temperatures or a stronger base, may be required.
-
Less Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Consider using a more reactive alkylating agent if the reaction is sluggish.
-
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and acetone often accelerate SN2 reactions.[2]
-
Base: Ensure the base is strong enough to deprotonate the amine or neutralize the acid byproduct. The base should also be soluble in the reaction medium.[2]
-
-
Catalyst Issues (if applicable): If you are using a catalytic method, ensure the catalyst is active and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities like water can quench bases and inhibit the reaction.[2]
-
Issue 3: C-Alkylation as a side reaction, particularly with indole and aniline derivatives.
-
Question: I am observing C-alkylation on the aromatic ring of my aniline or indole substrate instead of the desired N-alkylation. How can I promote N-selectivity?
-
Answer: C-alkylation can compete with N-alkylation, especially in electron-rich aromatic systems. To favor N-alkylation, consider these approaches:
-
Choice of Base and Solvent: For indoles, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by ensuring complete deprotonation of the nitrogen.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.
-
Protecting Groups: Temporarily protecting the reactive carbon position (e.g., C3 of indole) can direct the alkylation to the nitrogen atom.
-
Catalyst and Ligand Systems: Modern catalytic methods, such as those employing copper hydride with specific ligands, can offer excellent control over regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents and bases used for selective N-alkylation?
A1: The choice of solvent and base is critical for a successful N-alkylation reaction.
-
Solvents: Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions. Common choices include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Acetone
-
Toluene[1]
-
-
Bases: A non-nucleophilic base is often used to avoid competition with the amine nucleophile. Common choices include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Potassium tert-butoxide (tBuOK)[1]
-
Q2: When should I consider using reductive amination instead of direct N-alkylation?
A2: Reductive amination is a powerful alternative to direct N-alkylation and is often the method of choice in the following scenarios:
-
To avoid over-alkylation: Reductive amination is highly selective for mono-alkylation.[3][4]
-
When using aldehydes or ketones as the alkylating agent: This method involves the in-situ formation and reduction of an imine or enamine.[5][6]
-
For sensitive substrates: Reductive amination can often be carried out under milder conditions than direct alkylation.
Q3: How can I purify my N-alkylated product from unreacted starting materials and byproducts?
A3: Purification strategies depend on the physical properties of the components in your reaction mixture. Common methods include:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, distillation under reduced pressure can be effective.
-
Extraction: An aqueous workup can be used to remove water-soluble impurities and unreacted starting materials.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Data Presentation
Table 1: Effect of Solvent and Base on the N-Alkylation of Aniline with Benzyl Alcohol
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 110 | 65 |
| 2 | DMF | Cs₂CO₃ | 100 | 82 |
| 3 | Acetonitrile | DIPEA | 80 | 75 |
| 4 | Toluene | tBuOK | 120 | 91[1] |
Table 2: N-Alkylation of Various Amines with Alcohols Catalyzed by a Ru-Complex
| Entry | Amine | Alcohol | Product | Yield (%) |
| 1 | p-Anisidine | 3-Phenyl-1-propanol | N-(3-Phenylpropyl)-p-anisidine | 90 |
| 2 | p-Anisidine | Cyclohexylmethanol | N-(Cyclohexylmethyl)-p-anisidine | 70 |
| 3 | p-Anisidine | Benzyl alcohol | N-Benzyl-p-anisidine | 85 |
| 4 | Aniline | Pentyl alcohol | N-Pentylaniline | 71 |
| 5 | 4-Methylaniline | Pentyl alcohol | N-Pentyl-4-methylaniline | 62 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with an Alkyl Halide [7]
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in anhydrous acetonitrile (ACN).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.
-
Add the alkyl halide (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalytic N-Alkylation of an Aromatic Amine with an Alcohol [1]
-
In an oven-dried high-pressure tube, add the aromatic amine (1.0 mmol), alcohol (1.2 mmol), potassium tert-butoxide (tBuOK) (0.5 mmol), and the catalyst (e.g., a Ru or Ir complex, 3.0 mol%).
-
Add dry and degassed toluene (3.0 mL) to the tube under an argon atmosphere.
-
Tightly cap the tube with a PTFE screw cap.
-
Place the reaction mixture in a preheated oil bath at 120 °C.
-
Continue the reaction for 16 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Reductive Amination [5]
-
To a solution of the amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Caption: A troubleshooting workflow for common issues in selective N-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure Analysis of Pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural analysis of halogenated pyrazolo[3,4-c]pyridine derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 3-Bromo-1H-pyrazolo[3,4-c]pyridine, this guide utilizes the crystal structure of the closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, as a primary example for detailed analysis. This allows for a comprehensive understanding of the molecular geometry and intermolecular interactions that can be expected for this family of compounds.
Comparison of Halogenated Pyrazolopyridine Derivatives
For instance, the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecular conformation with the pyrazole and pyridine rings being nearly coplanar.[1][2] This planarity is a common feature in such fused heterocyclic systems and is important for understanding potential π-π stacking interactions in the solid state and at biological targets. The iodo-substituent, in this case, participates in C—I⋯N halogen bonds, which are significant in directing the crystal packing.[1][2] It is reasonable to infer that a bromo-analogue would exhibit similar, albeit weaker, halogen bonding capabilities.
The synthesis of these halogenated derivatives can be achieved through various synthetic routes. For example, 3-Iodo-1H-pyrazolo[3,4-b]pyridine has been synthesized by the direct iodination of 1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF.[1] The synthesis of bromo-substituted pyrazolopyridines often involves starting from brominated pyridine precursors.[3][4][5]
Experimental Data
Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The following table summarizes the single-crystal X-ray diffraction data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine, which serves as a representative example for this class of compounds.
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| α (°) | 90 |
| β (°) | 101.748 (2) |
| γ (°) | 90 |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (%) | 1.7 |
Data obtained from the crystallographic study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1][2]
Selected Bond Lengths and Angles for 3-Iodo-1H-pyrazolo[3,4-b]pyridine
| Bond/Angle | Value |
| I1—C3 | 2.086(2) Å |
| N1—N2 | 1.362(2) Å |
| N1—C7a | 1.380(3) Å |
| C3—N2 | 1.320(3) Å |
| N1—H1 | 0.88(3) Å |
| Dihedral Angle (Pyrazole-Pyridine) | 0.82 (3)° |
Data obtained from the crystallographic study of 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1][2]
Experimental Protocols
Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in 50 ml of dimethylformamide (DMF), iodine (18.7 g, 73.6 mmol) was added, followed by potassium hydroxide (6.6 g, 118.0 mmol). The resulting mixture was stirred at room temperature for 2 hours. Subsequently, the reaction mixture was poured into brine and extracted with ethyl acetate. The organic layer was washed with brine and aqueous sodium sulfate solution, dried, and concentrated under vacuum. The crude product was purified by recrystallization from a mixture of dichloromethane and hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[1]
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the compound is selected and mounted on a goniometer head.[6] Data collection is performed on a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is typically cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations.
The data collection strategy involves a series of ω and φ scans to cover a significant portion of the reciprocal space. After data collection, the raw data is processed, which includes integration of the reflection intensities and correction for various factors such as absorption.[7] The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
Visualizations
Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis of pyrazolopyridine derivatives.
Caption: Key intermolecular interactions observed in the crystal structure of halogenated pyrazolopyridines.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-broMo-1-Methyl-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Molecular Structures: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a critical step in the chemical synthesis workflow. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of a molecule's proton and carbon framework, complex structures often necessitate more advanced analytical techniques. This guide provides a detailed comparison of powerful two-dimensional (2D) NMR methods—COSY, HSQC, HMBC, and NOESY—with established alternatives like X-ray Crystallography and Mass Spectrometry, offering insights into their respective strengths, limitations, and ideal applications.
This document will delve into the experimental protocols for these key techniques, present quantitative data for easy comparison, and visualize the underlying principles and workflows to aid in selecting the most appropriate method for your structural elucidation challenges.
At a Glance: Comparing Structural Elucidation Techniques
The choice of analytical technique for structure confirmation depends on several factors, including the nature of the sample, the information required, and available instrumentation. The following table summarizes key performance indicators for 2D NMR, X-ray Crystallography, and Mass Spectrometry.
| Technique | Sample Phase | Information Provided | Typical Experiment Time | Key Advantage | Key Limitation |
| 2D NMR Spectroscopy | Solution | Through-bond & through-space correlations, stereochemistry | Minutes to hours per experiment | Provides detailed connectivity and spatial information in a native-like solution state. | Requires soluble, relatively pure samples and can be time-consuming for complex molecules. |
| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates, absolute stereochemistry | Hours to days | Delivers an unambiguous, high-resolution 3D structure.[1][2] | Requires a single, well-ordered crystal, which can be challenging to obtain.[1][3] |
| Mass Spectrometry (MS) | Gas/Solution/Solid | Molecular weight, elemental composition, fragmentation patterns | Minutes | High sensitivity, provides accurate mass and formula information.[4][5] | Provides limited information on stereochemistry and atom connectivity. |
In-Depth Analysis of 2D NMR Techniques
2D NMR experiments are powerful tools that resolve overlapping signals in 1D spectra by spreading them into a second dimension, revealing correlations between different nuclei.[6] These correlations provide invaluable information about the molecular structure.
COSY (Correlation Spectroscopy)
COSY is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[7] This allows for the tracing of proton-proton spin systems within a molecule.
-
Strengths: Quickly establishes proton-proton connectivity, aiding in the assembly of molecular fragments.
-
Weaknesses: Can be complex to interpret in molecules with extensive spin systems and overlapping signals.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear experiment that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N.[8]
-
Strengths: Provides unambiguous one-bond proton-carbon (or other heteronuclei) correlations, greatly simplifying the assignment of carbon signals.[9] It offers high sensitivity as it is a proton-detected experiment.[9]
-
Weaknesses: Does not provide information about quaternary carbons or long-range correlations.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a heteronuclear experiment that reveals correlations between protons and carbons (or other heteronuclei) over two to four bonds.[6][8][10]
-
Strengths: Crucial for connecting spin systems separated by quaternary carbons or heteroatoms. It is essential for piecing together the complete carbon skeleton.[11][12]
-
Weaknesses: The absence of a correlation does not definitively rule out a long-range coupling, as the strength of the correlation depends on the coupling constant.
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is a homonuclear experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[6][13][14]
-
Strengths: Provides critical information about the stereochemistry and three-dimensional conformation of a molecule in solution.
-
Weaknesses: The intensity of NOE signals is dependent on the molecular weight and can be weak for small molecules.[14]
Alternative Structural Elucidation Techniques
While 2D NMR is a cornerstone of structure determination, other techniques offer complementary or, in some cases, more definitive information.
X-ray Crystallography
This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density and, consequently, the precise three-dimensional arrangement of atoms in the crystal lattice.[2]
-
Advantages over 2D NMR: Provides an unambiguous and highly precise 3D structure, including absolute stereochemistry.[1] It is not limited by molecular size.[3]
-
Disadvantages: The primary bottleneck is the need to grow a high-quality single crystal, which can be a time-consuming and often unsuccessful process.[1] The determined structure represents the solid-state conformation, which may differ from the solution-state conformation relevant to biological activity.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments to deduce structural information.
-
Advantages over 2D NMR: Unparalleled sensitivity, requiring very small amounts of sample.[4][5] It is a very fast analytical technique.[4]
-
Disadvantages: While it provides the molecular formula and information about substructures through fragmentation patterns, it generally cannot establish the complete connectivity or stereochemistry of a complex molecule on its own.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Sample Preparation for 2D NMR
-
Dissolution: Dissolve 5-25 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.
-
Degassing (Optional): For NOESY experiments on small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[15] This is typically done using the freeze-pump-thaw method.[15]
-
Labeling: Clearly label the NMR tube with the sample identification.
COSY (COrrelation SpectroscopY) Protocol
-
Setup: Load the sample into the NMR spectrometer and lock and shim the magnetic field.
-
1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Load COSY Parameters: Load a standard COSY-90 or DQF-COSY parameter set.[16][17]
-
Set Spectral Parameters: Adjust the spectral width and transmitter offset based on the 1D proton spectrum.
-
Acquisition: Set the number of scans (typically 2-8) and the number of increments in the indirect dimension (t₁), usually 128 or 256. Start the acquisition.
-
Processing: After acquisition, perform a two-dimensional Fourier transform, phase correction, and baseline correction.
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Setup: Lock and shim the sample.
-
1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
Load HSQC Parameters: Load a standard gradient-enhanced, phase-sensitive HSQC parameter set.[11][18][19]
-
Set Spectral Parameters: Set the ¹H and ¹³C spectral widths and transmitter offsets.
-
Acquisition: Set the number of scans (typically 2-16) and the number of increments (128-256). Start the acquisition.
-
Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Setup: Lock and shim the sample.
-
1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine spectral parameters.
-
Load HMBC Parameters: Load a standard gradient-enhanced HMBC parameter set.[20][21]
-
Set Spectral Parameters: Set the ¹H and ¹³C spectral widths and transmitter offsets. The long-range coupling delay should be optimized based on the expected J-couplings (typically 50-100 ms).[12]
-
Acquisition: Set the number of scans (typically 8-64) and the number of increments (256-512). Start the acquisition.
-
Processing: Perform a 2D Fourier transform and magnitude calculation.
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol
-
Setup: Lock and shim the sample. The sample should not be spinning.
-
1D Proton Spectrum: Acquire a 1D ¹H spectrum to determine spectral parameters.
-
Load NOESY Parameters: Load a standard phase-sensitive NOESY parameter set with gradient selection.[13][22][23]
-
Set Spectral Parameters: Set the ¹H spectral width and transmitter offset.
-
Set Mixing Time: The mixing time is a crucial parameter and depends on the molecular weight of the compound. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[14]
-
Acquisition: Set the number of scans (typically 8-16) and the number of increments (128-256). Start the acquisition.
-
Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for structure elucidation and the logical relationships between the different NMR experiments.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. quora.com [quora.com]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. HMBC [bloch.anu.edu.au]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. 2D HMBC Experiment [imserc.northwestern.edu]
- 13. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 16. Two-dimensional NMR spectroscopy - The COSY 90 pulse sequence (COSY stand for COrrelated SpectroscopY) [rmn2d.univ-lille1.fr]
- 17. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 18. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 19. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 20. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 21. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 22. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 23. TUTORIAL: 2D NOESY experiment using excitation scultping [imserc.northwestern.edu]
Comparative Analysis of Synthetic Routes to 3-Bromo-1H-pyrazolo[3,4-c]pyridine
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a critical aspect of discovering and optimizing novel therapeutic agents. The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas. This guide provides a comparative analysis of synthetic strategies for a key intermediate, 3-Bromo-1H-pyrazolo[3,4-c]pyridine, offering insights into the available methodologies.
Currently, a direct, one-step synthesis of this compound from the parent 1H-pyrazolo[3,4-c]pyridine is not well-documented in publicly available scientific literature. However, a multi-step approach involving the initial synthesis of a functionalized pyrazolo[3,4-c]pyridine scaffold, followed by the introduction of a bromine atom at the C3-position, is a viable strategy.
Route 1: Multi-step Synthesis via C-H Borylation and Halogenation
A plausible synthetic strategy for this compound involves a multi-step sequence starting from a readily available precursor. This approach, based on modern cross-coupling methodologies, offers a versatile platform for the introduction of various functionalities at the C3 position.
Experimental Protocol:
Step 1: Synthesis of the 1H-pyrazolo[3,4-c]pyridine core. The synthesis of the core scaffold can be achieved through various published methods. One such method involves the cyclization of a suitably substituted pyridine precursor.
Step 2: N-Protection. To avoid side reactions in the subsequent steps, the pyrazole nitrogen of the 1H-pyrazolo[3,4-c]pyridine is typically protected with a suitable protecting group, such as a p-methoxybenzyl (PMB) group.
Step 3: Iridium-Catalyzed C-H Borylation. The C-H bond at the C3-position of the N-protected pyrazolo[3,4-c]pyridine can be selectively functionalized using an iridium-catalyzed borylation reaction. This introduces a boronate ester group, which is a versatile handle for subsequent cross-coupling reactions.
Step 4: Halogenation of the Boronate Ester. The C3-boronate ester can then be converted to the corresponding bromide.
Quantitative Data Summary:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Formation of 1H-pyrazolo[3,4-c]pyridine | Varies depending on the chosen method | - |
| 2 | N-Protection | PMB-Cl, NaH, DMF | High |
| 3 | C-H Borylation | [Ir(cod)OMe]2, dtbbpy, B2pin2, octane, 100 °C | Moderate to Good |
| 4 | Bromination | CuBr2, MeOH/H2O, rt | Good |
Note: Specific yields for each step can vary depending on the substrate and the precise reaction conditions used. The yields mentioned above are general estimates based on similar transformations reported in the literature.
Comparison of Synthetic Strategies
Future research may focus on the development of a more direct and efficient synthesis, potentially through the regioselective bromination of the 1H-pyrazolo[3,4-c]pyridine core or by constructing the pyrazole ring onto a pre-brominated pyridine precursor.
Logical Workflow of the Synthetic Comparison
Caption: Logical flow for the comparison of synthetic routes to this compound.
A Comparative Guide to Pyrazolo[3,4-c]pyridine and its Analogs as Potent Therapeutic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-c]pyridine analogs, focusing on their inhibitory potential. Due to the limited availability of extensive SAR studies on the pyrazolo[3,4-c]pyridine core itself, this guide will focus on the closely related and well-documented pyrazolo[4,3-c]pyridine isomer as a primary example. This will be compared with established inhibitors to provide a clear context for its potency and potential.
Comparative Analysis of Pyrazolo[4,3-c]pyridine Inhibitors of PEX14-PEX5 Interaction
A notable study on pyrazolo[4,3-c]pyridine derivatives identified them as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites, making it a promising target for novel trypanocidal agents.[1][2][3] The SAR of these compounds reveals key structural features that dictate their inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The core pyrazolo[4,3-c]pyridine scaffold serves as a versatile platform for chemical modification. The inhibitory potency of these derivatives is significantly influenced by substitutions at various positions. For instance, the initial hit compound, a pyrazolo[4,3-c]pyridine derivative, was identified through in silico screening and validated by NMR, showing a dissociation constant (KD) of 163 μM.[1] Further optimization by modifying substituents on the core led to compounds with significantly improved potency.
A key finding was that merging features from two active compounds led to a hybrid molecule with superior activity in an AlphaScreen TbPEX14–PEX5 PPI inhibition assay.[1] Specifically, a methoxy group at the C-4 position of a naphthalene moiety was found to be crucial for high-affinity interaction.[1] Derivatives lacking this group were significantly less active.[1]
Table 1: SAR Data for Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors
| Compound ID | Core Scaffold | R1 (N-1 Position) | R2 (C-3 Position) | R3 (C-5 Position) | IC50 (µM) for TbPEX14-PEX5 PPI |
| 1 (Hit) | Pyrazolo[4,3-c]pyridine | H | Phenyl | Indole | 163 (KD) |
| 13 | Pyrazolo[4,3-c]pyridine | H | Substituted Phenyl | Naphthalene | 10.2 |
| 20 | Pyrazolo[4,3-c]pyridine | H | Naphthalene | Substituted Phenyl | 5.8 |
| 29 (Hybrid) | Pyrazolo[4,3-c]pyridine | H | Naphthalene with 4-Methoxy | Substituted Phenyl | 1.2 |
| 30 | Pyrazolo[4,3-c]pyridine | H | Naphthalene | Substituted Phenyl | 25.6 |
| 31 | Pyrazolo[4,3-c]pyridine | H | Naphthalene with other subs. | Substituted Phenyl | 15.4 |
Data synthesized from the findings in the Journal of Medicinal Chemistry.[1]
Comparison with an Alternative Inhibitor: Etoposide (Topoisomerase II Inhibitor)
While the pyrazolo[4,3-c]pyridines discussed above target a protein-protein interaction, many heterocyclic compounds, including pyrazolopyridine derivatives, are developed as enzyme inhibitors for cancer therapy. To provide a broader context, we can compare the anti-proliferative potential of pyrazolo[3,4-b]pyridine derivatives, another isomer, which have been investigated as Topoisomerase IIα (Topo IIα) inhibitors, with the well-established clinical drug, Etoposide.
One study highlighted a pyrazolo[3,4-b]pyridine derivative, compound 8c , which significantly inhibited the DNA relaxation activity of Topo IIα in a dose-dependent manner, comparable to Etoposide.[4]
Table 2: Comparison of a Pyrazolo[3,4-b]pyridine Derivative with Etoposide as Topoisomerase IIα Inhibitors
| Compound | Core Scaffold | Target | Assay | IC50 |
| Compound 8c | Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | DNA Relaxation | Comparable to Etoposide |
| Etoposide | Podophyllotoxin derivative | Topoisomerase IIα | DNA Relaxation / kDNA Decatenation | ~50-100 µM (biochemical) |
Note: Specific IC50 values for compound 8c were not provided in the abstract, but its activity was stated as comparable to Etoposide.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings. Below are representative protocols for key assays cited in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the recombinant kinase to each well.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα.[5][6][7]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled DNA.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., Etoposide) and a no-inhibitor control.
-
Enzyme Addition: Add the Topoisomerase IIα enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain.
-
Visualization: Run the gel to separate the supercoiled (unrelaxed) and relaxed DNA isoforms. Visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the context and methodology of these SAR studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Validating In Vitro Kinase Assay Results with Cell-Based Studies
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[1][2] Initial high-throughput screening (HTS) of potential kinase inhibitors is typically performed using in vitro biochemical assays.[3] These assays are essential for identifying initial "hits" by measuring the direct interaction of a compound with a purified, isolated kinase.[4] However, the simplified environment of an in vitro assay often fails to replicate the complex and dynamic nature of a living cell.[5][6] Consequently, validating these initial findings in a more physiologically relevant context using cell-based assays is a crucial step in the drug development pipeline.[5][7]
This guide provides a comparative overview of common cell-based methodologies used to validate the activity of kinase inhibitors discovered through in vitro screening. It includes detailed experimental protocols, data comparison tables, and visualizations to aid researchers in selecting and implementing the most appropriate validation strategies.
Comparing Assay Environments: In Vitro vs. Cell-Based
The primary difference between in vitro and cell-based assays lies in the experimental environment. In vitro assays offer a controlled system to study the direct effect of a compound on a kinase, while cell-based assays provide a more holistic view of a compound's activity within a biological system.[5][6] Compounds tested in a cellular context must overcome additional hurdles such as crossing the cell membrane, avoiding efflux pumps, and competing with high intracellular concentrations of ATP.[8] These factors can lead to discrepancies between the potency observed in biochemical versus cellular assays.[6]
| Feature | In Vitro Kinase Assays | Cell-Based Kinase Assays |
| Environment | Cell-free, purified components (recombinant kinase, substrate, ATP).[4] | Intact, living cells.[8] |
| Primary Measurement | Direct kinase activity (e.g., substrate phosphorylation, ATP consumption).[9] | Downstream cellular events (e.g., substrate phosphorylation, target engagement, cell viability).[5] |
| Physiological Relevance | Low. Lacks cellular complexity, membranes, and competing molecules.[10] | High. Provides insights into compound activity in a natural biological context.[5] |
| Key Output | IC50 (concentration for 50% inhibition of enzymatic activity).[11] | IC50/EC50 (potency in a cellular context), target engagement affinity.[12] |
| Advantages | High throughput, highly controlled, good for initial hit identification.[13] | More biologically relevant, assesses cell permeability and off-target effects.[14] |
| Disadvantages | May not predict cellular efficacy, prone to false positives.[11] | Lower throughput, more complex data interpretation.[12] |
Key Cell-Based Assays for Validating Kinase Inhibitors
Once a compound shows promise in an in vitro assay, several cell-based methods can be employed to confirm its activity and mechanism of action within a cellular environment.
Cellular Phosphorylation Assays
These assays directly measure the phosphorylation of a kinase's downstream substrate within the cell, providing a direct readout of the kinase's catalytic activity.[15] Upon inhibition of the target kinase, a decrease in substrate phosphorylation is observed.[16]
-
Western Blotting: A traditional method to detect changes in the phosphorylation state of a specific protein.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based method that quantifies the level of a phosphorylated substrate using specific antibodies.[15]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogenous assay that uses two antibodies labeled with a donor and acceptor fluorophore to detect the phosphorylated substrate.[17]
Target Engagement Assays
These assays confirm that the inhibitor physically interacts with its intended kinase target inside the cell.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a specific kinase in living cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[16] An inhibitor will compete with the tracer for binding to the kinase, causing a decrease in the BRET signal.[16]
Cell Proliferation and Viability Assays
These assays are particularly useful when the target kinase is an oncogenic driver that promotes cell survival and proliferation.
-
Ba/F3 Cell Proliferation Assay: This method uses the IL-3 dependent Ba/F3 cell line, which is engineered to express an oncogenic kinase.[5] In the absence of IL-3, the cells' survival becomes dependent on the activity of this kinase.[16] An effective inhibitor will block the kinase's activity, leading to cell death.[5]
Data Presentation: Comparing Inhibitor Potency Across Assays
A critical step in validation is comparing the potency (IC50) of an inhibitor across different assay formats. A significant drop in potency from an in vitro to a cell-based assay might indicate issues with cell permeability or off-target effects.
Table 1: Hypothetical Comparison of IC50 Values for Inhibitor X
| Assay Type | Target Kinase | Substrate/Event Measured | IC50 (nM) |
| In Vitro Assay | |||
| Radiometric Assay | Kinase A | Substrate Peptide Phosphorylation | 15 |
| Cell-Based Assays | |||
| Cellular Phosphorylation (ELISA) | Kinase A | Endogenous Substrate Y Phosphorylation | 150 |
| NanoBRET™ Target Engagement | Kinase A | Tracer Displacement | 120 |
| Ba/F3 Proliferation Assay | Kinase A | Cell Viability | 250 |
| Cellular Phosphorylation (ELISA) | Kinase B (Off-Target) | Endogenous Substrate Z Phosphorylation | >10,000 |
Mandatory Visualizations
Caption: Workflow from in vitro screening to cell-based validation.
Caption: A generic mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Caption: Logic of the Ba/F3 cell proliferation assay.
Experimental Protocols
Protocol 1: Cellular Phosphorylation ELISA
This protocol provides a framework for measuring the phosphorylation of a target substrate in cells treated with a kinase inhibitor.
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Kinase inhibitor compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Detection antibody specific to the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency at the time of the experiment and incubate for 24 hours.[15]
-
Compound Treatment: Treat cells with a serial dilution of the kinase inhibitor. Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls. Incubate for a predetermined period (e.g., 1-4 hours).[15]
-
Cell Lysis: Remove the culture medium, wash cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice to ensure complete lysis.[15]
-
ELISA: a. Transfer cell lysates to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash wells with wash buffer. d. Add the phospho-specific detection antibody and incubate for 1 hour. e. Wash wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour. f. After a final wash, add TMB substrate and incubate in the dark. g. Add stop solution and measure the absorbance at 450 nm using a plate reader.[15]
-
Data Analysis: Normalize the data to controls and plot the dose-response curve to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the measurement of compound binding to a target kinase in living cells.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ Tracer
-
Test compounds (inhibitors)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signal
Procedure:
-
Cell Preparation: Harvest cells expressing the NanoLuc®-kinase fusion and resuspend them in Opti-MEM®.
-
Compound Plating: Prepare serial dilutions of the test compounds directly in the assay plate.
-
Cell and Tracer Addition: Prepare a master mix of cells and the NanoBRET™ tracer. Add this mix to the wells containing the test compounds.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 1-2 hours to allow the binding reaction to reach equilibrium.[8]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the binding affinity of the compound.
Protocol 3: Ba/F3 Cell Proliferation Assay
This protocol is designed to assess inhibitor potency against an oncogenic driver kinase.
Materials:
-
Ba/F3 cells engineered to express the oncogenic kinase of interest
-
Culture medium without IL-3
-
Test compounds (inhibitors)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer[16]
Procedure:
-
Cell Preparation: Wash the Ba/F3 cells to remove any residual IL-3 and resuspend them in IL-3-free medium.
-
Assay Plating: Seed the cells into a 96-well plate. Add serial dilutions of the test compound. Include appropriate controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration. The resulting dose-response curve is used to calculate the IC50 value, representing the concentration at which the inhibitor reduces cell proliferation by 50%.
References
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. inits.at [inits.at]
- 11. mdpi.com [mdpi.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Cell-Based Assays - Creative BioMart [kinasebiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. caymanchem.com [caymanchem.com]
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this transformation is the palladium catalyst, the choice of which profoundly influences reaction yields, rates, substrate scope, and overall process efficiency. This guide provides a comprehensive comparison of various classes of palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki reaction is a multifactorial equation, with the ligand sphere around the palladium center playing a pivotal role. Below is a summary of the performance of different classes of palladium catalysts. The data is compiled from various studies and is intended to provide a comparative overview. For direct quantitative comparison, it is always recommended to screen catalysts under identical reaction conditions for a specific application.
Table 1: Comparison of Homogeneous Palladium Catalysts for the Suzuki Coupling of Aryl Chlorides
Aryl chlorides are often challenging substrates in Suzuki couplings due to the strength of the C-Cl bond. The development of sophisticated ligands has been instrumental in overcoming this challenge.
| Catalyst System | Aryl Chloride Substrate | Arylboronic Acid Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ (2 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 24 | Low to Moderate | ~50 | General Knowledge |
| Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95 | ~95 | [1] |
| XPhos Pd G2 (1 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | >98 | ~98 | [2] |
| PEPPSI-IPr (1 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | <1 | >95 | ~95 | [3][4] |
| Herrmann's Catalyst (0.1 mol%) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Xylene | 130 | 2 | High | ~990 | [5] |
Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysts
Heterogeneous catalysts offer the significant advantage of easy separation and potential for recycling, aligning with the principles of green chemistry. However, this often comes at the cost of lower activity compared to their homogeneous counterparts.
| Catalyst | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| Homogeneous | |||||||||
| Pd(dppf)Cl₂ (2 mol%) | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 85 | High yield for heteroaryl coupling.[6] | [6] |
| Heterogeneous | |||||||||
| 3% Pd/C (3 mol% Pd) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 2.5 | ~85 | Recyclable catalyst.[7] | [7] |
| Pd-PEPPSI-CMP | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 2 | 98 | Excellent recyclability (15 cycles).[3] | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation and comparison of catalytic systems. Below are representative protocols for several key types of palladium catalysts.
Protocol 1: Suzuki Coupling Using a Buchwald Ligand Precatalyst (XPhos Pd G2)
This protocol is suitable for the coupling of a variety of aryl and heteroaryl chlorides and bromides.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
tert-Butanol (t-BuOH, 4 mL)
-
Water (deionized, 1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), XPhos Pd G2 (0.01 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed t-BuOH (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Suzuki Coupling Using an NHC-Based Catalyst (PEPPSI-IPr)
This protocol is highly effective for a broad range of aryl chlorides, including sterically hindered substrates.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol)
-
PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
tert-Butanol (t-BuOH, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), PEPPSI-IPr (0.01 mmol), and K₃PO₄ (2.0 mmol) to a vial equipped with a stir bar.
-
Add t-BuOH (5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction is often complete in under an hour.
-
After cooling to room temperature, the work-up and purification can be performed as described in Protocol 1.[3][4]
Protocol 3: Suzuki Coupling Using a Heterogeneous Catalyst (Pd/C)
This protocol offers a more environmentally friendly approach with easier catalyst removal.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
3% Palladium on Carbon (Pd/C) (e.g., 3 mol% Pd loading)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Water (10 mL)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), 3% Pd/C, and K₂CO₃ (2.0 mmol).
-
Add water (10 mL) and stir the mixture vigorously.
-
Heat the reaction to 100 °C for 2.5-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.[7]
Visualizing the Suzuki Reaction and Catalyst Screening
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki reaction and a general workflow for comparing catalyst efficacy.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for screening and comparing palladium catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nasc.ac.in [nasc.ac.in]
- 3. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Benchmarking New Pyrazolo[3,4-c]pyridine Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a new series of pyrazolo[3,4-b]pyridine derivatives, close structural isomers of the pyrazolo[3,4-c]pyridine class, against established Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The data presented herein is compiled from recent studies to offer an objective benchmark for researchers in the field.
Data Presentation: Inhibitory Activity against CDK2
The following tables summarize the in vitro inhibitory activity of new pyrazolo[3,4-b]pyridine derivatives and a selection of known CDK2 inhibitors. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in assay conditions.
Table 1: In Vitro Inhibitory Activity of New Pyrazolo[3,4-b]pyridine Derivatives against CDK2/cyclin A2
| Compound ID | Modification | IC50 (µM) vs. CDK2/cyclin A2 |
| Compound 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 |
| Compound 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | 0.50 |
| Roscovitine | Known CDK Inhibitor (Reference) | 0.394[1] |
Data for compounds 8, 4, and 11 are from a single study to ensure consistent assay conditions for direct comparison with the reference compound, Roscovitine.[1]
Table 2: In Vitro Inhibitory Activity of Selected Known CDK2 Inhibitors
| Inhibitor | IC50 (µM) vs. CDK2 |
| Roscovitine (Seliciclib) | 0.1 - 0.7[2][3] |
| Flavopiridol (Alvocidib) | 0.1[3] |
| AT7519 | 0.044[3] |
| BAY-1000394 | 0.005 - 0.025[3] |
| CVT-313 | 0.5[4] |
| Ribociclib | 0.068[5] |
| Sorafenib | 0.184[6] |
Data Presentation: Cellular Activity
The anti-proliferative activity of the novel compounds and the benchmark inhibitor, Roscovitine, against various human cancer cell lines are presented below.
Table 3: Anti-proliferative Activity of New Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Compound 8 | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 49.0 | 55.5 | 44.8 | 70.7 |
| Compound 11 | 33.5 | 21.2 | 25.1 | 39.4 |
| Doxorubicin | 40.0 | 64.8 | 24.7 | 58.1 |
The study from which this data is extracted used Doxorubicin as the reference compound for cellular activity.[1]
Table 4: Cellular Activity of Roscovitine
| Cell Line | Cancer Type | IC50 (µM) |
| Various Cancer Cell Lines | Multiple | ~15 (average)[2][7][8] |
| A172 | Glioblastoma | 67.55 |
| G28 | Glioblastoma | >100 |
| A549 | Lung Carcinoma | 1.2[4] |
Experimental Protocols
In Vitro Luminescence-Based CDK2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).
Materials:
-
Recombinant human CDK2/cyclin A2 or CDK2/cyclin E2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compounds (e.g., pyrazolo[3,4-c]pyridine derivatives) and known inhibitors (e.g., Roscovitine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)[9][10]
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo® or ADP-Glo™ from Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the CDK2/cyclin complex in kinase buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[11]
-
-
Initiation of Kinase Reaction:
-
Detection:
-
For Kinase-Glo® Assay: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 10 µL). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[9][13]
-
For ADP-Glo™ Assay: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10][11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity for the Kinase-Glo® assay and directly proportional for the ADP-Glo™ assay.[11] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: CDK2 Signaling Pathway in G1/S Phase Transition and Inhibition.
Caption: Workflow for Luminescence-Based CDK2 Kinase Inhibition Assay.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-1H-pyrazolo[3,4-c]pyridine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 3-Bromo-1H-pyrazolo[3,4-c]pyridine must adhere to strict safety and disposal protocols due to its potential hazards. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard and Safety Information
Based on data from analogous compounds, this compound is presumed to be a hazardous substance. The Globally Harmonized System (GHS) classifications for structurally similar chemicals indicate potential for acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2] All personnel must handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Hazard Classification (Presumed) | GHS Pictogram (Presumed) | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | Skull and Crossbones | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Exclamation Mark | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Eye Irritation | Exclamation Mark | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | Exclamation Mark | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Work Area: Conduct all handling and disposal procedures in a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound waste and any contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Toxic," "Irritant").
-
3. Spill Management:
-
Small Spills:
-
In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
4. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Regulatory Compliance: Ensure that all disposal procedures comply with local, state, and federal regulations for hazardous waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-1H-pyrazolo[3,4-c]pyridine
Researchers and drug development professionals handling 3-Bromo-1H-pyrazolo[3,4-c]pyridine must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this and similar halogenated aromatic compounds.
Hazard Identification:
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Experimental Protocols: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for safe handling during laboratory operations.
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[6]
-
Following eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Disposal Method:
-
Container Disposal:
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the safe handling process for this compound.
References
- 1. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
